Deoxyneocryptotanshinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLOJIODCUTBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deoxyneocryptotanshinone: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone, a lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), is a member of the tanshinone family of compounds. Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to elucidate the specific biological activities of its individual constituents. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enzymatic inhibition, and potential anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Core Biological Activities
This compound has demonstrated inhibitory activity against key enzymes implicated in disease pathogenesis. The primary reported activities are the inhibition of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).
Data Presentation: Quantitative Analysis of Bioactivity
The following table summarizes the available quantitative data on the inhibitory activities of this compound.
| Target Enzyme | Activity | IC50 Value (µM) |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5 |
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar tanshinones, such as Neocryptotanshinone, provides valuable insights into its potential mechanisms of action. The anti-inflammatory effects of these related compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound shares this mechanism.
Visualizing the Potential NF-κB Inhibitory Pathway
Deoxyneocryptotanshinone as a BACE1 Inhibitor: A Technical Guide for Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD.[2][3] The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease, is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[2][4] This critical role makes BACE1 a primary therapeutic target for the development of disease-modifying drugs for Alzheimer's.[5] Natural compounds are a significant source of novel therapeutic agents, and Deoxyneocryptotanshinone, a compound isolated from Salvia miltiorrhiza, has been identified as an inhibitor of BACE1.[6] This document provides a detailed technical overview of the BACE1 inhibitory activity of this compound.
Quantitative Inhibitor Activity
This compound has been evaluated for its inhibitory effects on BACE1. The key quantitative metrics from these studies are summarized below.
| Compound | Target | IC50 | Inhibition Type | Source |
| This compound | BACE1 | 11.53 ± 1.13 μM | Mixed-Type | [7] |
Mechanism of Action: The Amyloidogenic Pathway
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2] This cleavage event produces a soluble ectodomain, sAPPβ, and a membrane-bound C-terminal fragment known as C99.[2] The C99 fragment is subsequently cleaved by the γ-secretase complex to generate the Aβ peptide, which can then aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[2][8] this compound, by inhibiting BACE1, interferes with the initial, rate-limiting step of this cascade, thereby reducing the overall production of Aβ.[7]
Experimental Protocols
The determination of BACE1 inhibitory activity is typically conducted using a fluorogenic assay. The following protocol is a generalized methodology based on commercially available assay kits and common laboratory practices.[9]
Objective: To quantify the enzymatic activity of BACE1 in the presence and absence of an inhibitor (this compound) to determine the IC50 value.
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 Fluorogenic Peptide Substrate (containing a quencher and a fluorophore)
-
BACE1 Assay Buffer (e.g., Sodium Acetate, pH 4.5)
-
Test Inhibitor: this compound
-
Positive Control Inhibitor (known BACE1 inhibitor)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.[9]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into BACE1 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Dilute the BACE1 enzyme to the working concentration (e.g., 7.5-10 ng/µl) with BACE1 Assay Buffer.[9] Keep on ice.
-
Dilute the BACE1 peptide substrate to its working concentration in BACE1 Assay Buffer.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for "Blank" (buffer and substrate only), "Positive Control" (enzyme and substrate, no inhibitor), and "Test Inhibitor" (enzyme, substrate, and varying concentrations of this compound).[9] All conditions should be performed in duplicate or triplicate.
-
Add 70 µl of a master mix containing the assay buffer and peptide substrate to each well, except for the "Blank" wells.[9]
-
Add 90 µl of assay buffer only to the "Blank" wells.[9]
-
Add 10 µl of the appropriate inhibitor dilutions to the "Test Inhibitor" wells.[9]
-
Add 10 µl of the diluent solution (e.g., assay buffer with DMSO) to the "Positive Control" and "Blank" wells.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µl of the diluted BACE1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[9] Do not add enzyme to the "Blank" wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 20-30 minutes) at room temperature, with excitation at ~320 nm and emission at ~405 nm.[9] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "Blank" wells from all other readings.
-
Determine the rate of reaction (slope of the kinetic curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate of Test Inhibitor / Rate of Positive Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical BACE1 inhibition screening assay.
Therapeutic Rationale and Logical Framework
The rationale for using this compound as a potential therapeutic agent for Alzheimer's disease is based on a clear logical progression derived from the amyloid cascade hypothesis. By targeting BACE1, the compound intervenes at the genesis of Aβ production, offering a potential strategy to slow or halt the progression of downstream pathology.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Computational insights into β-site amyloid precursor protein enzyme 1 (BACE1) inhibition by tanshinones and salvianolic acids from Salvia miltiorrhiza via molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Deoxyneocryptotanshinone and Neuroinflammation: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of deoxyneocryptotanshinone on neuroinflammation is not currently available in the peer-reviewed scientific literature. This technical guide provides a comprehensive overview of the anti-neuroinflammatory properties of structurally related tanshinones, namely neocryptotanshinone and cryptotanshinone, to infer the potential mechanisms and therapeutic utility of this compound. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and should be adapted and validated specifically for this compound in future research.
Introduction: The Challenge of Neuroinflammation
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex process is primarily mediated by the activation of microglia, the resident immune cells of the brain.[1] Upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a cascade of pro-inflammatory and neurotoxic factors, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][3] This sustained inflammatory environment contributes to neuronal damage and disease progression. Consequently, the modulation of microglial activation represents a promising therapeutic strategy for neurodegenerative disorders.
Tanshinones, a group of abietanoid diterpenes isolated from the medicinal herb Salvia miltiorrhiza, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. While the specific actions of this compound in the context of neuroinflammation remain to be elucidated, studies on its close structural analogs provide a strong rationale for its investigation as a potential neuroprotective agent. This guide synthesizes the current understanding of how related tanshinones modulate key neuroinflammatory pathways, offering a foundational framework for future research into this compound.
Quantitative Data on the Anti-Neuroinflammatory Effects of Related Tanshinones
The following tables summarize the quantitative data from studies on neocryptotanshinone and cryptotanshinone, demonstrating their efficacy in mitigating inflammatory responses in cellular models.
Table 1: Inhibitory Effects of Neocryptotanshinone on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Concentration of Neocryptotanshinone | Percentage Inhibition / Effect | Reference |
| TNF-α (mRNA) | 10 µM | Significant suppression | [4] |
| 20 µM | Significant suppression | [4] | |
| IL-6 (mRNA) | 10 µM | Significant suppression | [4] |
| 20 µM | Significant suppression | [4] | |
| IL-1β (mRNA) | 10 µM | Significant suppression | [4] |
| 20 µM | Significant suppression | [4] | |
| Nitric Oxide (NO) | 10 µM | Significant decrease | [4] |
| 20 µM | Significant decrease | [4] | |
| iNOS (protein) | 10 µM | Remarkable decrease | [4] |
| 20 µM | Remarkable decrease | [4] | |
| COX-2 (protein) | 5, 10, 20 µM | No effect | [4] |
Table 2: Inhibitory Effects of Cryptotanshinone on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells
| Inflammatory Mediator | Concentration of Cryptotanshinone | Percentage Inhibition / Effect | Reference |
| Nitric Oxide (NO) | 5 µM | Significant attenuation | [2] |
| 10 µM | Significant attenuation | [2] | |
| TNF-α (mRNA) | 5 µM | Significant attenuation | [2] |
| 10 µM | Significant attenuation | [2] | |
| IL-1β (mRNA) | 5 µM | Significant attenuation | [2] |
| 10 µM | Significant attenuation | [2] | |
| IL-6 (mRNA) | 5 µM | Significant attenuation | [2] |
| 10 µM | Significant attenuation | [2] | |
| iNOS (protein) | 5 µM | Dose-dependent attenuation | [2] |
| 10 µM | Dose-dependent attenuation | [2] | |
| COX-2 (protein) | 5 µM | Dose-dependent attenuation | [2] |
| 10 µM | Dose-dependent attenuation | [2] | |
| NLRP3 (protein) | Not specified | Inhibited expression | [2] |
Key Signaling Pathways in Neuroinflammation Modulated by Tanshinones
Tanshinones exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways that are aberrantly activated during neuroinflammation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[4][5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it initiates the transcription of pro-inflammatory genes.[4] Neocryptotanshinone has been shown to inhibit the phosphorylation of IKKβ and IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[4]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
The NLRP3 Inflammasome Pathway
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[6] Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Cryptotanshinone has been identified as a specific inhibitor of the NLRP3 inflammasome.[6] It is suggested to act by blocking upstream signals necessary for inflammasome activation, such as calcium signaling and the generation of mitochondrial reactive oxygen species (mtROS).[6][7]
References
- 1. biospective.com [biospective.com]
- 2. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone specifically suppresses NLRP3 inflammasome activation and protects against inflammasome-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinones inhibit NLRP3 inflammasome activation by alleviating mitochondrial damage to protect against septic and gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyneocryptotanshinone (Cryptotanshinone) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxyneocryptotanshinone, more commonly known in scientific literature as Cryptotanshinone (CPT), is a significant lipophilic diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen). Traditionally used in oriental medicine for various ailments, CPT has emerged as a potent anti-cancer agent with a multi-targeted mechanism of action. This document provides a comprehensive technical overview of CPT's role in oncology research, detailing its molecular mechanisms, key signaling pathway interactions, and quantitative efficacy. Furthermore, it supplies detailed protocols for foundational experimental assays relevant to its study and visualizes complex biological and experimental workflows to facilitate understanding and application in a research and development setting.
Molecular Mechanism of Action
Cryptotanshinone exerts its anti-neoplastic effects through a combination of inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the cellular processes that lead to cancer spread.
-
Induction of Apoptosis: CPT triggers apoptosis in a wide range of cancer cells.[1] Evidence suggests it can induce mitochondrial apoptosis through the accumulation of reactive oxygen species (ROS).[2] This process involves the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin, and the cleavage of caspases and PARP, leading to systematic cell dismantling.[3][4] In some cancer cell lines, CPT has been shown to enhance sensitivity to Fas-mediated apoptosis by down-regulating Bcl-2 expression.[3]
-
Cell Cycle Arrest: The compound effectively halts cancer cell proliferation by arresting the cell cycle at various phases. Depending on the cell line, CPT can induce a G1/G0 arrest by downregulating cyclin D1 expression and inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[5] In other contexts, it has been observed to cause a G2/M phase arrest.[2]
-
Anti-Metastatic and Anti-Angiogenic Effects: CPT has demonstrated the ability to inhibit the invasion and migration of cancer cells. It also shows anti-angiogenic properties by inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4]
Core Signaling Pathway Inhibition
CPT's anti-cancer activity is largely attributed to its ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. The two most prominent targets are the STAT3 and PI3K/Akt/mTOR pathways.
Inhibition of the STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and immune evasion. CPT is a potent STAT3 inhibitor.[1] It directly binds to the STAT3 molecule, inhibiting its phosphorylation at Tyr705 and subsequent dimerization, which is essential for its activation and nuclear translocation.[3][6] This blockade leads to the downregulation of STAT3 target genes, including those encoding anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1, survivin) and cell cycle regulators (e.g., cyclin D1).[3]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. CPT has been shown to suppress this pathway, potentially acting as an mTOR inhibitor.[5] This inhibition leads to reduced phosphorylation of downstream targets, contributing to the observed cell cycle arrest and induction of apoptosis in cancer cells.[2]
Quantitative Efficacy Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. CPT has demonstrated potent cytotoxic effects across a diverse panel of human cancer cell lines, with IC50 values typically in the low micromolar range.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Prostate | DU145 | ~3.5 | 48 | [5] |
| DU145 | 10 - 25 | Not Specified | [3] | |
| PC-3 | 10 - 25 | Not Specified | [3] | |
| Colorectal | HCT116 | Selectively inhibited | Not Specified | [7] |
| SW480 | Significant inhibition | Not Specified | [1] | |
| LOVO | Significant inhibition | Not Specified | [1] | |
| Ovarian | Hey | 18.4 | Not Specified | [8] |
| A2780 | 11.2 | Not Specified | [8] | |
| A2780 | 11.39 | 24 | [9] | |
| A2780 | 8.49 | 48 | [9] | |
| Gastric | SGC-7901 | 6.77 (Isocryptotanshinone) | 24 | [10] |
| MKN-45 | 33.1 (Isocryptotanshinone) | 24 | [10] | |
| AGS | Sensitive | Not Specified | [2] | |
| MKN-28 | Sensitive | Not Specified | [2] | |
| Breast | MCF-7 | 24.31 | Not Specified | [11] |
| Cervical | HeLa | 22.84 | Not Specified | [11] |
| Rhabdomyosarcoma | Rh30 | ~5.1 | 48 | [5] |
| Normal Fibroblast | HFF-1 | 44.91 | Not Specified | [11] |
Key Experimental Protocols
The following sections provide detailed methodologies for essential assays used to characterize the anti-cancer effects of Cryptotanshinone.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and resume growth) at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of Cryptotanshinone in culture medium. Remove the old medium from the wells and add 100 µL of the CPT dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[3]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of STAT3 or Akt.
Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and probed using antibodies specific to the target protein.[6]
Protocol:
-
Sample Preparation (Cell Lysate): Treat cells with CPT as desired. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli (loading) buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose) via electroblotting.[7]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved-caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[7]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the resulting light signal using an imaging system or X-ray film. The intensity of the band corresponds to the amount of the target protein.
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay quantitatively determines the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[8]
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with CPT for the desired time. Include a negative (vehicle-treated) control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples promptly using a flow cytometer.[5]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This model is used to evaluate the therapeutic efficacy and toxicity of a compound in a living organism.
Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[13]
Protocol:
-
Cell Preparation: Harvest cancer cells from culture that are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject a specific number of cells (e.g., 1-10 x 10⁶) into the flank of each immunodeficient mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]
-
Compound Administration: Prepare CPT in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage). Treat the mice according to a predetermined schedule and dosage, which may be informed by in vitro IC50 data and maximum tolerated dose (MTD) studies. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers (length and width) every few days and calculate the tumor volume using the formula: Volume = (Width² × Length) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Monitor animal weight and overall health as indicators of toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry). Compare the tumor growth curves and final tumor weights between the treated and control groups to determine efficacy.
References
- 1. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone induces ROS-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of tanshinone compounds in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitory effects of isocryptotanshinone on gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cryptotanshinone inhibits ovarian tumor growth and metastasis by degrading c-Myc and attenuating the FAK signaling pathway [frontiersin.org]
- 14. Molecular Mechanism of Tanshinone against Prostate Cancer | MDPI [mdpi.com]
Deoxyneocryptotanshinone and Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body, is a key pathological factor in a multitude of chronic diseases, including cardiovascular and neurodegenerative disorders. The quest for novel therapeutic agents that can modulate oxidative stress is a significant focus of modern drug discovery. Tanshinones, a class of abietane diterpenes isolated from the roots of Salvia miltiorrhiza, have garnered considerable attention for their potent antioxidant and cytoprotective properties. While extensive research has elucidated the mechanisms of action for prominent members of this family, such as Tanshinone I and Tanshinone IIA, the specific role of Deoxyneocryptotanshinone in the context of oxidative stress remains an area of emerging investigation.
This technical guide provides a comprehensive overview of the current understanding of tanshinones in mitigating oxidative stress, with a specific focus on the potential, albeit less explored, role of this compound. Drawing parallels from its structurally related analogues, this paper will delve into the primary signaling pathways, propose experimental methodologies for future research, and present available quantitative data to offer a foundational resource for researchers and drug development professionals.
Introduction to Oxidative Stress and the Therapeutic Potential of Tanshinones
Oxidative stress arises from an excessive accumulation of ROS, which include superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and the pathogenesis of various diseases[1]. The cellular defense against oxidative stress is orchestrated by a complex network of antioxidant enzymes and molecules. A pivotal regulator of this defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)[2][3][4][5].
Tanshinones, the bioactive constituents of Salvia miltiorrhiza, have demonstrated significant promise as therapeutic agents against conditions associated with oxidative stress[3][6]. Their cytoprotective effects are largely attributed to their ability to activate the Nrf2 signaling pathway, thereby upregulating a suite of antioxidant and detoxification genes[3][6]. While much of the research has centered on Tanshinone I and Tanshinone IIA, the unique structural attributes of this compound suggest it may possess distinct or enhanced pharmacological activities.
This compound: A Profile
This compound is a naturally occurring tanshinone distinguished by its specific chemical structure. While direct studies on its antioxidant properties are limited, it has been identified as a potent inhibitor of β-secretase (BACE1) with an IC₅₀ value of 11.53 μM and a moderate inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 133.5 μM[7]. The inhibition of these enzymes is of significant interest in the context of Alzheimer's disease, a condition intricately linked to oxidative stress. This suggests an indirect yet plausible role for this compound in mitigating oxidative damage in neurodegenerative settings.
Signaling Pathways in Oxidative Stress Modulation by Tanshinones
The primary mechanism by which tanshinones are believed to exert their antioxidant effects is through the activation of the Nrf2-Keap1 signaling pathway.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[4][5]. Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators like certain tanshinones, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2[2]. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation results in the increased expression of a battery of cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of ROS[4].
The activation of the Nrf2 pathway by Tanshinone I and Tanshinone IIA has been demonstrated to protect various cell types, including cardiomyocytes and endothelial cells, from oxidative stress-induced injury and apoptosis[3][6]. It is highly probable that this compound shares this mechanism of action due to its structural similarity to other tanshinones.
References
- 1. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2-dependent antioxidant response mediated the protective effect of tanshinone IIA on doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Deoxyneocryptotanshinone: Unraveling the Pharmacokinetic Profile of a Novel Tanshinone
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, specific pharmacokinetic data for deoxyneocryptotanshinone in the public domain is exceptionally scarce. This guide has been compiled by leveraging available information on structurally similar and well-studied tanshinones, primarily cryptotanshinone, tanshinone I, and tanshinone IIA. The experimental protocols and data presented herein should be considered as a foundational framework and a proxy for understanding the potential pharmacokinetic characteristics of this compound, rather than a direct representation. Further dedicated research is imperative to elucidate the precise pharmacokinetic profile of this compound.
Introduction to this compound
This compound is a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). As a member of the tanshinone family, it shares a core structural similarity with other pharmacologically active constituents of Danshen, which has been a cornerstone of traditional Chinese medicine for centuries. While research into the specific biological activities of this compound is emerging, with initial studies identifying it as a high-affinity inhibitor of Beta-secretase 1 (BACE1), its pharmacokinetic profile remains largely unexplored.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for its potential development as a therapeutic agent.
This technical guide aims to provide a comprehensive overview of the anticipated pharmacokinetic profile of this compound by extrapolating from data on closely related tanshinones. It will delve into the expected metabolic pathways, bioavailability challenges, and the experimental methodologies crucial for its preclinical evaluation.
Anticipated Pharmacokinetic Profile: A Tanshinone Perspective
The pharmacokinetic properties of tanshinones are generally characterized by poor oral bioavailability due to their low aqueous solubility and extensive first-pass metabolism.[2] This section will summarize the expected pharmacokinetic parameters for this compound based on studies of its chemical relatives.
Absorption
Tanshinones are lipophilic compounds, which can facilitate passive diffusion across the intestinal membrane. However, their very low water solubility often limits their dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.
Expected Characteristics for this compound:
-
Low Oral Bioavailability: Similar to other tanshinones, the oral bioavailability of this compound is expected to be low. For instance, the absolute bioavailability of tanshinone IIA is reported to be below 3.5%.
-
Formulation Dependency: The absorption of tanshinones is highly dependent on the formulation. Micronization and the use of nanocrystal or lipid-based formulations have been shown to significantly improve the oral bioavailability of cryptotanshinone and tanshinone IIA, a strategy that would likely be beneficial for this compound as well.[3]
Distribution
Once absorbed, tanshinones are expected to be widely distributed in the body due to their lipophilicity.
Expected Characteristics for this compound:
-
High Plasma Protein Binding: A high degree of binding to plasma proteins is anticipated.
-
Tissue Distribution: Preferential distribution to various tissues is likely.
Metabolism
The metabolism of tanshinones is a key determinant of their pharmacokinetic profile and is expected to be the primary route of elimination for this compound.
Expected Metabolic Pathways for this compound:
-
Phase I Metabolism: The initial metabolic transformations are likely to be mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[4][5][6][7] Based on studies of cryptotanshinone, key CYP isozymes involved could include CYP1A2, CYP2A6, CYP2C19, and CYP3A4. The primary reactions would likely involve hydroxylation and demethylation of the this compound structure.
-
Phase II Metabolism: Following Phase I metabolism, the resulting metabolites are expected to undergo conjugation reactions, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, preparing them for excretion.
Excretion
The hydrophilic metabolites of this compound are anticipated to be eliminated from the body through both renal and biliary pathways.
Expected Excretion Profile for this compound:
-
Primary Route: Biliary excretion of glucuronide conjugates is expected to be a major elimination pathway.
-
Secondary Route: Renal excretion of more polar metabolites is also likely to contribute to the overall clearance of the compound.
Quantitative Data on Related Tanshinones
To provide a quantitative perspective, the following tables summarize the pharmacokinetic parameters of cryptotanshinone and tanshinone IIA from preclinical studies. These values offer a potential range for what might be observed for this compound.
Table 1: Pharmacokinetic Parameters of Cryptotanshinone in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 50 | 45.5 | 0.5 | 211.58 | 100 |
| Nanocrystals | 50 | 118.7 | 0.4 | 607.0 | 287 |
Table 2: Pharmacokinetic Parameters of Tanshinone IIA in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 50 | 25.4 | 4.0 | 234.7 | 100 |
| Lipid Nanocapsules | 50 | 89.2 | 2.0 | 845.3 | ~360 |
Note: Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions may vary between studies.
Experimental Protocols for Pharmacokinetic Evaluation
The following sections outline the standard experimental methodologies required to determine the pharmacokinetic profile of a novel compound like this compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical oral pharmacokinetic study in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
-80°C freezer
-
Analytical instruments (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines a common in vitro method to identify the metabolic pathways of a compound.
Objective: To investigate the in vitro metabolism of this compound and identify the major metabolites and the CYP450 enzymes involved.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Incubator
-
Quenching solution (e.g., acetonitrile)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Protein Precipitation: Centrifuge the mixture to precipitate the proteins.
-
Metabolite Identification: Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent compound and its metabolites.
-
CYP450 Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, conduct the assay with individual recombinant human CYP enzymes or with selective chemical inhibitors for different CYP isozymes.
Anticipated Signaling Pathway Interactions
While the direct signaling pathways modulated by this compound are not yet fully elucidated, its identification as a BACE1 inhibitor provides a significant starting point for further investigation.
BACE1 Inhibition and Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease. By inhibiting BACE1, this compound has the potential to reduce Aβ production, thereby interfering with a critical step in the disease cascade.
Conclusion and Future Directions
The pharmacokinetic profile of this compound is a critical yet underexplored area of research. Based on the extensive data available for other tanshinones, it is anticipated that this compound will exhibit low oral bioavailability, undergo extensive hepatic metabolism primarily through CYP450 and UGT enzymes, and be eliminated mainly through biliary excretion. Its potential as a BACE1 inhibitor for Alzheimer's disease underscores the urgent need for dedicated pharmacokinetic studies to support its preclinical and potential clinical development.
Future research should focus on:
-
Definitive Pharmacokinetic Studies: Conducting in vivo ADME studies in relevant animal models to determine the precise pharmacokinetic parameters of this compound.
-
Formulation Development: Investigating novel formulation strategies to enhance its oral bioavailability.
-
Metabolite Identification and Activity: Characterizing its major metabolites and evaluating their pharmacological activity and potential toxicity.
-
Drug-Drug Interaction Potential: Assessing its potential to inhibit or induce key drug-metabolizing enzymes to predict potential drug-drug interactions.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its future clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioivt.com [bioivt.com]
- 3. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Deoxyneocryptotanshinone: A Technical Guide for Researchers and Drug Development Professionals
Deoxyneocryptotanshinone , a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its biological activities, experimental protocols, and potential therapeutic applications.
Quantitative Bioactivity Data
The primary reported biological activities of this compound are its inhibitory effects on two key enzymes implicated in disease pathogenesis: Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).
| Target Enzyme | Biological Activity | IC50 Value (μM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2] | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1][2] | Diabetes, Obesity |
Experimental Protocols
Detailed methodologies for the isolation of this compound and the assessment of its enzymatic inhibitory activity are crucial for reproducible research. The following protocols are synthesized from established methods for the purification of tanshinones and standard enzymatic assays.
Isolation and Purification of this compound from Salvia miltiorrhiza
This protocol outlines a general procedure for the extraction and isolation of this compound from the dried roots of Salvia miltiorrhiza.
1. Extraction:
- Grind the dried roots of Salvia miltiorrhiza into a fine powder.
- Perform extraction with 95% ethanol at room temperature with continuous stirring for 24 hours.
- Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.
2. Fractionation:
- Subject the crude extract to column chromatography on a silica gel column.
- Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing tanshinones.
3. Purification:
- Combine fractions rich in this compound and further purify using semi-preparative High-Performance Liquid Chromatography (HPLC).
- Employ a C18 column with a mobile phase consisting of a gradient of methanol and water.
- Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
4. Structure Elucidation:
- Confirm the identity and structure of the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro BACE1 Inhibition Assay
This fluorometric assay protocol is designed to determine the inhibitory activity of this compound against BACE1.
1. Reagents and Materials:
- Recombinant human BACE1 enzyme
- Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)
- Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- This compound (dissolved in DMSO)
- Known BACE1 inhibitor (positive control)
- 96-well black microplate
- Fluorescence microplate reader
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- To each well of the microplate, add the BACE1 enzyme and the test compound (or DMSO for control).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the percentage of BACE1 inhibition for each concentration of this compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro PTP1B Inhibition Assay
This colorimetric assay protocol is used to evaluate the inhibitory effect of this compound on PTP1B.
1. Reagents and Materials:
- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) as the substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
- This compound (dissolved in DMSO)
- Known PTP1B inhibitor (e.g., Suramin) as a positive control
- 96-well clear microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- Add the PTP1B enzyme and the test compound (or DMSO for control) to each well of the microplate.
- Pre-incubate the plate at 37°C for 10 minutes.
- Start the reaction by adding the pNPP substrate to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
- Measure the absorbance at 405 nm.
3. Data Analysis:
- Calculate the percentage of PTP1B inhibition for each concentration of this compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, its known inhibitory targets, BACE1 and PTP1B, are key players in well-established pathological pathways. The following diagrams illustrate a hypothetical signaling pathway based on these targets and a general workflow for the investigation of this compound.
Disclaimer: The signaling pathway diagram presented below is a hypothetical model based on the known functions of BACE1 and PTP1B. Direct experimental validation of these pathways for this compound has not yet been reported in the scientific literature.
References
Deoxyneocryptotanshinone Protein Binding Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the protein binding characteristics of Deoxyneocryptotanshinone, a natural diterpenoid compound. The guide details its known protein targets, summarizes quantitative binding data, and offers in-depth experimental protocols for key assays. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and the techniques used for its study.
Introduction to this compound and its Known Protein Targets
This compound is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. It belongs to the tanshinone family of compounds, which are known for their diverse pharmacological activities. Research has identified this compound as a high-affinity inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), making it a compound of interest for research in neurodegenerative diseases and metabolic disorders, respectively.[1][2]
Quantitative Binding Data
The inhibitory activity of this compound against its primary protein targets has been quantified, providing essential data for understanding its potency and potential therapeutic applications.
| Compound | Target Protein | Assay Type | Quantitative Metric | Value | Reference |
| This compound | BACE1 (Beta-secretase 1) | Enzymatic Assay | IC₅₀ | 11.53 µM | [1][2] |
| This compound | PTP1B (Protein Tyrosine Phosphatase 1B) | Enzymatic Assay | IC₅₀ | 133.5 µM | [1] |
Key Signaling Pathways
This compound's interaction with BACE1 and PTP1B implicates it in critical cellular signaling pathways.
BACE1 and Amyloid Precursor Protein (APP) Processing
BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[3][4] This process leads to the generation of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3][5] By inhibiting BACE1, this compound can potentially reduce the production of neurotoxic Aβ peptides.[6]
PTP1B in Insulin and Leptin Signaling (JAK/STAT Pathway)
PTP1B is a key negative regulator of insulin and leptin signaling pathways.[7][8] It acts by dephosphorylating critical signaling molecules, including the Janus kinase 2 (JAK2).[9][10][11] Leptin binding to its receptor activates JAK2, which then phosphorylates and activates STAT3 (Signal Transducer and Activator of Transcription 3).[12] Activated STAT3 translocates to the nucleus to regulate gene expression related to appetite and metabolism. By inhibiting PTP1B, this compound can enhance leptin sensitivity.[10]
Experimental Protocols and Workflows
Several biophysical and biochemical assays are essential for identifying and characterizing the interaction between this compound and its protein targets.
Affinity Chromatography-Based Pull-Down Assay
This technique is used to identify or confirm protein-protein interactions by using an immobilized "bait" protein to capture its binding partners ("prey") from a cell lysate.[13][14]
Workflow Diagram:
Detailed Protocol:
-
Bait Protein Immobilization:
-
Couple a purified, tagged protein (e.g., GST-tagged or His-tagged target protein) to an appropriate affinity resin (e.g., Glutathione-Sepharose or Ni-NTA agarose) according to the manufacturer's instructions.[11][15]
-
Wash the resin extensively with a binding buffer (e.g., PBS with 0.1% Tween 20) to remove any unbound protein.
-
-
Lysate Preparation:
-
Culture and harvest cells expressing the potential interacting partners.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding/Incubation:
-
Add the clarified cell lysate to the resin with the immobilized bait protein.
-
Incubate the mixture for 1-3 hours at 4°C with gentle rotation to allow for protein binding.
-
-
Washing:
-
Pellet the resin by gentle centrifugation.
-
Remove the supernatant (unbound fraction).
-
Wash the resin 3-5 times with wash buffer (binding buffer with potentially increased salt concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein and its bound partners from the resin. This can be achieved by:
-
Specific Elution: Using a competitor for the tag (e.g., glutathione for GST-tags).
-
Non-specific Elution: Changing the pH or increasing the salt concentration, or using a denaturing agent like SDS-PAGE sample buffer.[6]
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to the suspected interacting protein.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[3][7]
Workflow Diagram:
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[9]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well plate.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3 minutes) using a thermocycler, followed by a cooling step.[3]
-
-
Cell Lysis:
-
Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles using liquid nitrogen.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Quantify the amount of the specific target protein remaining in the supernatant using methods like Western Blot, ELISA, or mass spectrometry.[7]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.
-
The resulting "melting curves" will show a rightward shift for the drug-treated sample if the compound binds and stabilizes the target protein. The difference in the melting temperature (Tm) is a measure of target engagement.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of molecular interactions.[4] It is widely used to determine the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of small molecule-protein interactions.[8]
Workflow Diagram:
Detailed Protocol:
-
Ligand Immobilization:
-
The target protein (ligand) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) using standard amine coupling chemistry.[12]
-
The goal is to achieve an optimal density of immobilized protein to ensure a detectable signal without mass transport limitations.
-
-
Assay Setup:
-
The sensor chip is placed in the SPR instrument. A continuous flow of running buffer (e.g., HBS-EP+) is passed over the surface to establish a stable baseline signal.
-
-
Association Phase:
-
A solution containing this compound (analyte) at a specific concentration is injected and flows over the sensor surface.
-
As the compound binds to the immobilized protein, the mass on the surface increases, causing a proportional change in the refractive index, which is measured in real-time as an increase in Response Units (RU).[10]
-
-
Dissociation Phase:
-
The analyte injection is stopped, and the running buffer flows over the surface again.
-
The bound compound dissociates from the protein, causing the mass on the surface to decrease, which is observed as a decay in the SPR signal.
-
-
Regeneration:
-
After the dissociation phase, a regeneration solution (e.g., a pulse of low pH glycine or high salt) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU vs. time) is recorded for a series of analyte concentrations.
-
This data is then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
References
- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 2. Amyloid-β₄₂ activates the expression of BACE1 through the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 6. BACE1 gene deletion prevents neuron loss and memory deficits in 5XFAD APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protein Tyrosine Phosphatase 1B, a major regulator of leptin-mediated control of cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [Negative regulation of the JAK/STAT: pathway implication in tumorigenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deoxyneocryptotanshinone: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine. Structurally related to cryptotanshinone, this lipophilic diterpene quinone has garnered interest for its potential therapeutic applications. Preclinical in vitro studies have identified this compound as an inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), suggesting its potential in the research of Alzheimer's disease and diabetes. Furthermore, analogous compounds have demonstrated significant anti-cancer properties by inducing apoptosis and modulating key cellular signaling pathways.
These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the biological activities of this compound. The methodologies described herein are based on established protocols for the closely related and well-studied compound, cryptotanshinone, and serve as a detailed guide for investigating the anti-cancer and signaling effects of this compound.
Data Summary
The following tables summarize quantitative data from in vitro studies on cryptotanshinone, a compound structurally similar to this compound. These data provide expected concentration ranges and effects for planning experiments with this compound.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| A549 | Lung Cancer | 24 hours | ~25 |
| H460 | Lung Cancer | 24 hours | ~20 |
| B16 | Melanoma | 24 hours | ~15 |
| B16BL6 | Melanoma | 24 hours | ~10 |
| K562 | Chronic Myeloid Leukemia | 48 hours | ~5 |
Table 2: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | Concentration (µM) | Treatment Duration | % Apoptotic Cells (Early + Late) |
| B16BL6 | 25 | 24 hours | ~4% |
| K562 | 10 | 48 hours | Significant increase vs. control |
| A549 | 10 | 24 hours | Significant increase vs. control |
Table 3: Key Protein Modulation (Western Blot)
| Cell Line | Treatment | Protein Target | Effect |
| K562 | Cryptotanshinone | p-STAT3 | Decrease |
| K562 | Cryptotanshinone | Bcl-xL | Decrease |
| K562 | Cryptotanshinone | Survivin | Decrease |
| Rh30 | Cryptotanshinone | p-AMPK | Increase |
| A549 | Cryptotanshinone | p-Akt | Decrease |
| H460 | Cryptotanshinone | p-GSK-3β | Decrease |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H460, B16, K562)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-FITC positive cells are in early apoptosis, and Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-Bcl-xL, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Signaling Pathways
PI3K/Akt Signaling Pathway
This compound and related compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2][3] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt pathway.
AMPK Signaling Pathway
Some studies suggest that tanshinones can activate the AMP-activated protein kinase (AMPK) pathway.[4][5][6] AMPK acts as a cellular energy sensor, and its activation can inhibit cell growth and proliferation, often by suppressing anabolic pathways like mTORC1 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Down-regulation of the PI3K/Akt signaling pathway and induction of apoptosis in CA46 Burkitt lymphoma cells by baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone activates AMPK-TSC2 axis leading to inhibition of mTORC1 signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits PFK-mediated aerobic glycolysis by activating AMPK pathway leading to blockade of cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for HPLC Analysis of Deoxyneocryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone is a minor bioactive diterpenoid quinone found in the roots of Salvia miltiorrhiza (Danshen). Like other tanshinones, it is of significant interest to researchers for its potential pharmacological activities. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and drug development.
This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). As a specific validated method for this compound is not widely published, this protocol is adapted from established and validated methods for the simultaneous analysis of major, structurally related tanshinones such as cryptotanshinone, tanshinone I, and tanshinone IIA.[1][2][3] The principles and conditions outlined here serve as a robust starting point for method development and validation for this specific analyte.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the nonpolar tanshinone compounds. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and water, often with a small amount of acid (formic or acetic acid) to improve peak shape, is used to elute the compounds.[1][4] this compound is quantified by measuring its absorbance at a specific wavelength, typically near its absorption maximum.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acidifiers: Formic acid or acetic acid (HPLC grade).
-
Analytical Standard: this compound (purity ≥98%).
-
Sample Matrix: Dried and powdered root of Salvia miltiorrhiza or other relevant experimental samples.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended as a starting point.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent[5] |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient Elution (Recommended for separating minor components) |
| Gradient Program | 0-10 min: 65-75% B10-20 min: 75-85% B20-25 min: 85% B25.1-30 min: Return to 65% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or determined by UV scan of the standard) |
| Injection Volume | 10 µL |
Note: An isocratic mobile phase, such as methanol-water (78:22, v/v) with 0.5% acetic acid, can also be effective for simpler sample matrices but may provide less resolution for complex extracts.[1][3]
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with methanol.
-
Storage: Store all standard solutions at 4°C in the dark to prevent degradation.
Sample Preparation (from Salvia miltiorrhiza Root)
-
Weighing: Accurately weigh 1.0 g of finely powdered Salvia miltiorrhiza root into a centrifuge tube.
-
Extraction: Add 25 mL of methanol to the tube.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction of tanshinones.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
Data Presentation and System Suitability
Calibration Curve
Construct a calibration curve by plotting the peak area of this compound against its concentration. The curve should exhibit good linearity.
| Parameter | Typical Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity | Linear regression analysis |
System Suitability
Before running the sample sequence, perform system suitability tests by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5).
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% |
Disclaimer: The quantitative data and acceptance criteria presented in the tables are typical values for HPLC method validation. These parameters must be experimentally determined and validated specifically for this compound in your laboratory and for your specific sample matrix.
Logical Relationships in Method Development
The choice of chromatographic parameters is interdependent and crucial for achieving optimal separation.
// Nodes MobilePhase [label="Mobile Phase\n(Acetonitrile/Water Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Stationary Phase\n(C18 Chemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlowRate [label="Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Peak Resolution", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; RetentionTime [label="Retention Time", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalysisTime [label="Total Analysis Time", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Peak Shape\n(Tailing/Fronting)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidifier [label="Mobile Phase pH\n(e.g., Formic Acid)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges MobilePhase -> Resolution [label="affects"]; MobilePhase -> RetentionTime [label="strongly affects"]; Column -> Resolution [label="determines"]; Column -> RetentionTime [label="determines"]; FlowRate -> RetentionTime [label="inversely affects"]; FlowRate -> AnalysisTime [label="inversely affects"]; RetentionTime -> AnalysisTime [label="directly affects"]; Acidifier -> PeakShape [label="improves"]; Column -> PeakShape [label="affects"];
} dot Caption: Interdependencies of HPLC Method Parameters.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. By adapting established methods for similar tanshinone compounds, researchers are equipped with a strong foundation for developing and validating a robust analytical procedure. Adherence to good laboratory practices, including proper system suitability checks and method validation, will ensure the generation of accurate and reproducible data crucial for advancing research and development in this field.
References
Deoxyneocryptotanshinone: A Detailed Application Note and Protocol for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone, a natural diterpenoid quinone isolated from Salvia miltiorrhiza, has garnered significant interest in the scientific community for its potential therapeutic properties. Notably, it has been identified as a high-affinity inhibitor of Beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1] This application note provides a comprehensive guide to the mass spectrometry analysis of this compound, offering detailed protocols for its quantification and characterization.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₃ | MedchemExpress |
| Molecular Weight | 298.38 g/mol | MedchemExpress |
| CAS Number | 27468-20-8 | MedchemExpress |
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in various biological matrices. The following protocol is based on established methods for the analysis of similar tanshinone compounds and can be adapted for specific research needs.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods used for the analysis of cryptotanshinone and tanshinone IIA.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Diazepam, 100 ng/mL in methanol).
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
MRM Transitions for Quantification:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 299.16 | [Proposed: 284.1, 256.1] | [To be optimized, typically 15-30] |
| Internal Standard (Diazepam) | 285.1 | 193.1 | 25 |
Note: The product ions for this compound are proposed based on the fragmentation patterns of structurally similar tanshinones. Optimization of collision energy is crucial for achieving optimal sensitivity.
Qualitative Analysis and Fragmentation Pattern
Proposed Fragmentation Pathway of this compound:
The protonated molecule [M+H]⁺ of this compound has an m/z of 299.16.
-
Loss of a methyl group (-CH₃): A common fragmentation for compounds with isopropyl groups, leading to a fragment ion at m/z 284.1.
-
Loss of carbon monoxide (-CO): The quinone structure can readily lose a molecule of CO, resulting in a fragment at m/z 271.1.
-
Sequential loss of CH₃ and CO: This would result in a fragment at m/z 256.1.
Further fragmentation can occur, leading to a complex MS/MS spectrum that can be used as a fingerprint for identification.
Biological Context: Inhibition of BACE1 Signaling Pathway
This compound's therapeutic potential, particularly in the context of Alzheimer's disease, stems from its ability to inhibit BACE1. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. By inhibiting BACE1, this compound can potentially reduce the production of these neurotoxic peptides.
Below is a diagram illustrating the experimental workflow for analyzing this compound and its effect on the BACE1 signaling pathway.
Caption: Experimental workflow for this compound analysis.
The following diagram illustrates the simplified BACE1 signaling pathway and the inhibitory effect of this compound.
Caption: BACE1 signaling pathway and inhibition by this compound.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The detailed methodologies for quantitative analysis using LC-MS/MS and the proposed fragmentation pathway will aid researchers in accurately measuring and identifying this compound in their studies. The visualization of the experimental workflow and the BACE1 signaling pathway offers a clear understanding of the analytical process and the biological relevance of this compound. Further optimization of the presented protocols may be necessary depending on the specific experimental conditions and matrices.
References
Dissolving Deoxyneocryptotanshinone for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of Deoxyneocryptotanshinone, a potent inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B). The following sections detail the solubility of this compound, step-by-step instructions for the preparation of stock and working solutions for in vitro experiments, and diagrams illustrating its targeted signaling pathways.
Solubility Data
This compound exhibits varying solubility in different solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Quantitative solubility data is summarized in the table below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | 259.05 | Ultrasonic assistance may be required for complete dissolution. [cite: MedchemExpress Product Page] |
Note: It is crucial to use anhydrous, high-purity DMSO to prevent compound precipitation and degradation.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated precision balance
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 294.37 g/mol ), weigh out 2.94 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound stock solution to working concentrations for treating cells in culture. The final concentration will depend on the specific cell type and experimental design.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing the Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol.
Signaling Pathways and Experimental Workflow
BACE1 Signaling Pathway in Alzheimer's Disease
This compound is an inhibitor of BACE1, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. The following diagram illustrates this pathway and the point of inhibition.
Caption: BACE1 inhibition by this compound.
PTP1B Signaling Pathway in Insulin Regulation
This compound also inhibits PTP1B, a negative regulator of the insulin signaling pathway. The diagram below shows the role of PTP1B and the effect of its inhibition.
Caption: PTP1B's role in insulin signaling and its inhibition.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines a general workflow for assessing the inhibitory activity of this compound in a cell-based assay.
Application Notes and Protocols for Deoxyneocryptotanshinone in Neuronal Cells
Disclaimer: Direct experimental data on the working concentration and specific protocols for Deoxyneocryptotanshinone in neuronal cells are limited in publicly available literature. The following application notes and protocols are based on data from closely related tanshinone compounds, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone , which share structural similarities and exhibit neuroprotective properties. These protocols should be considered as a starting point and optimized for your specific experimental conditions.
Introduction
This compound is a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza. This class of compounds, known as tanshinones, has garnered significant interest for its potential therapeutic applications, including neuroprotective effects.[1] These notes provide an overview of the working concentrations and experimental protocols for assessing the effects of tanshinone compounds on neuronal cells. The primary focus is on their role in protecting against oxidative stress, apoptosis, and inflammation in neuronal cell models like PC12 and SH-SY5Y.
Data Presentation: Working Concentrations of Related Tanshinones
The following tables summarize the effective concentrations of Tanshinone I, Tanshinone IIA, and Cryptotanshinone in various neuronal cell-based assays as reported in the literature.
Table 1: Cell Viability and Cytotoxicity Assays
| Compound | Cell Line | Assay | Working Concentration | Incubation Time | Effect |
| Tanshinone I | SH-SY5Y | MTT | 1, 2.5, 5 µM | 24 hours | Reduced 6-OHDA-induced cell death[2] |
| Tanshinone IIA | SH-SY5Y | MTT | 2.5 - 10 µM | 24 hours | Protected against glutamate-induced toxicity[3] |
| Cryptotanshinone | Primary Hippocampal Neurons | MTT | 2.5 - 10 µM | Not specified | No effect on basal cell viability[4] |
| Cryptotanshinone | Melanoma Cells | LDH | >25 µM | 24 hours | Cytotoxic effect observed[5] |
| Tanshinone I | SH-SY5Y | LDH | 1, 2.5, 5 µM | 24 hours | Reduced 6-OHDA-induced LDH release[2] |
Table 2: Apoptosis Assays
| Compound | Cell Line | Assay | Working Concentration | Incubation Time | Effect |
| Tanshinone I | SH-SY5Y | Flow Cytometry (Annexin V/PI) | 1, 2.5, 5 µM | 24 hours | Reduced 6-OHDA-induced apoptosis[2] |
| Tanshinone IIA | SH-SY5Y | Western Blot (Cleaved Caspase-3) | 2.5 - 10 µM | 24 hours | Reduced glutamate-induced increase in cleaved caspase-3[3] |
| Cryptotanshinone | Human iNPCs | Cytotoxicity Assay | 3 µM | 24 hours | Anti-apoptotic properties[6] |
Table 3: Signaling Pathway Modulation
| Compound | Cell Line | Pathway | Working Concentration | Incubation Time | Effect |
| Tanshinone I | SH-SY5Y | Nrf2 | 2.5 µM | 2 hours (pretreatment) | Stimulated Nrf2/GSH axis[7] |
| Tanshinone I | SH-SY5Y | Nrf2 | 1, 2.5, 5 µM | Not specified | Increased Nrf2 protein levels[2] |
| Tanshinone IIA | SH-SY5Y | MAPK | 2.5 - 10 µM | Not specified | Suppressed glutamate-induced MAPK activation[3] |
| Cryptotanshinone | Human iNPCs | Nrf2 | 3 µM | 24 hours | Upregulated Nrf2 mRNA and protein expression[6] |
| Tanshinone IIA | Primary Cortical Neurons | p35/Cdk5 | Not specified | Not specified | Maintained normal p35 expression |
| Tanshinone IIA | Rat Hippocampal Neurons | PI3K/Akt | Not specified | Not specified | Activated PI3K/Akt pathway[8] |
Experimental Protocols
Cell Culture
PC12 and SH-SY5Y Cell Lines:
-
Culture cells in a suitable medium (e.g., DMEM for PC12, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation of SH-SY5Y cells into a neuronal phenotype, treat with retinoic acid (e.g., 10 µM) for several days.
Cell Viability Assay (MTT Assay)
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the tanshinone compound (e.g., 1-10 µM) for a specified period (e.g., 2-24 hours).
-
Induce neuronal damage using a neurotoxin (e.g., 100 µM 6-OHDA for SH-SY5Y, or 10 mM glutamate for SH-SY5Y).
-
After the desired incubation time, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
-
Plate neuronal cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the tanshinone compound and/or neurotoxin.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat as required.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the genes of interest (e.g., NFE2L2 (Nrf2), HMOX1 (HO-1), Bcl2, Bax).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., ACTB (β-actin) or GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Visualization of Signaling Pathways and Workflows
References
- 1. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Tanshinone I Against 6-OHDA-Induced Oxidative Stress in Cellular and Mouse Model of Parkinson's Disease Through Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA Inhibits Glutamate-Induced Oxidative Toxicity through Prevention of Mitochondrial Dysfunction and Suppression of MAPK Activation in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Cryptotanshinone in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone I Induces Mitochondrial Protection by a Mechanism Involving the Nrf2/GSH Axis in the Human Neuroblastoma SH-SY5Y Cells Exposed to Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Deoxyneocryptotanshinone and Related Compounds in Animal Models
Disclaimer: Direct experimental data on Deoxyneocryptotanshinone in animal models is limited in the currently available scientific literature. The following application notes and protocols are based on extensive research on structurally related and well-studied tanshinones, namely Tanshinone IIA and Cryptotanshinone . Researchers should use this information as a guide and adapt the protocols for this compound with appropriate validation.
I. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and administration details for Tanshinone IIA and Cryptotanshinone in various animal models.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA and Cryptotanshinone in Animal Models
| Compound | Animal Model | Route of Administration | Dose | Key Pharmacokinetic Parameters | Reference |
| Tanshinone IIA | Rats | Intravenous | - | t1/2 α (rapid distribution): 0.024 ht1/2 β (slow redistribution): 0.34 ht1/2 γ (terminal elimination): 7.5 hAbsolute Bioavailability: < 3.5% | [1][2] |
| Rats | Oral | - | Poor absorption, with AUC and Cmax increasing less proportionally to the dose. | [1][2] | |
| Rats | Oral (in lipid nanocapsules) | - | ~3.6-fold increase in AUC0-inf compared to suspension. | [3] | |
| Cryptotanshinone | Rats | Oral | - | Absolute Bioavailability: ~2.1% | [4] |
| Rats | Oral | - | Distribution (48h post-dose): Liver > Lung > Prostate > Kidney > Heart > Plasma > Spleen > Brain | [5] |
Table 2: Dosage and Administration of Tanshinone IIA and Cryptotanshinone in Efficacy Studies
| Compound | Animal Model | Disease Model | Route of Administration | Dosage Regimen | Key Findings | Reference |
| Tanshinone IIA | APP/PS1 Mice | Alzheimer's Disease | Oral | 10 and 20 mg/kg for 8 weeks | Improved learning and anxiety behaviors; reduced oxidative stress and neuronal apoptosis. | [6] |
| Mice | Myocardial Ischemia-Reperfusion | Intraperitoneal | 5 and 20 mg/kg once a day for 30 days | Attenuated neuroinflammation. | [7] | |
| Rats | Chronic Kidney Disease | Oral | 10 mg/kg for 8 weeks | Improved renal dysfunction. | [8] | |
| Rats | Diabetic Nephropathy | Oral | 10 mg/kg for 12 weeks | Ameliorated renal hypertrophy and urinary protein excretion. | [9] | |
| Nude Mice | Colorectal Cancer Xenograft | Intraperitoneal | 50 mg/kg every other day for 28 days | Suppressed tumor growth. | [10] | |
| Cryptotanshinone | Rats | Ischemic Stroke (MCAO) | Intragastric | 15 mg/kg | Attenuated the infarct region. | [11][12] |
| Rats | Chronic Unpredictable Mild Stress (Depression) | - | - | Alleviated depressive symptoms. | [13] |
II. Experimental Protocols
Protocol 1: Preparation of Tanshinone Stock Solutions for In Vivo Administration
Materials:
-
Tanshinone IIA or Cryptotanshinone powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of Tanshinone powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve the powder in a minimal amount of DMSO. For example, dissolve 10 mg of the compound in 100 µL of DMSO.
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
For final administration, further dilute the DMSO stock solution with a vehicle such as corn oil or saline to the desired final concentration. For instance, to achieve a final concentration of 2 mg/mL for a 10 mg/kg dose in a 25g mouse (requiring 0.125 mL), you would mix the appropriate volume of the stock solution with the vehicle.
-
Ensure the final concentration of DMSO in the administered solution is low (typically <5%) to avoid toxicity.
-
Prepare fresh solutions daily before administration.
Protocol 2: Administration via Oral Gavage in Rodents
Materials:
-
Prepared tanshinone solution
-
Animal feeding needles (gavage needles) appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the animal to accurately calculate the required dose volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the length from the tip of the animal's nose to the last rib to estimate the correct depth for needle insertion.
-
Draw the calculated volume of the tanshinone solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.
-
Slowly dispense the solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Administration via Intraperitoneal (IP) Injection in Rodents
Materials:
-
Prepared tanshinone solution
-
Sterile syringes (1 mL) with needles (e.g., 25-27 gauge for mice)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the animal to calculate the correct dose volume.
-
Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful not to puncture any organs.
-
Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
III. Signaling Pathways and Visualizations
Cryptotanshinone and Tanshinone IIA have been shown to modulate several key signaling pathways involved in various diseases.
PI3K/Akt/mTOR Signaling Pathway
Cryptotanshinone has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[5][10][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Cryptotanshinone.
STAT3 Signaling Pathway
Cryptotanshinone is a known inhibitor of STAT3 phosphorylation and dimerization, which plays a role in cancer and inflammatory diseases.[14][15][16]
Caption: Cryptotanshinone-mediated inhibition of STAT3 signaling.
Nrf2 Signaling Pathway
Cryptotanshinone can activate the Nrf2 signaling pathway, which is involved in the antioxidant response.[17]
Caption: Activation of the Nrf2 antioxidant pathway by Cryptotanshinone.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA, the key compound in Salvia miltiorrhiza, improves cognitive impairment by upregulating Aβ-degrading enzymes in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renoprotective effect of Tanshinone IIA, an active component of Salvia miltiorrhiza, on rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of Tanshinone IIA on the early stage of experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA induces ferroptosis in colorectal cancer cells through the suppression of SLC7A11 expression via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cryptotanshinone regulates gut microbiota and PI3K-AKT pathway in rats to alleviate CUMS induced depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 15. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryptotanshinone protects against pulmonary fibrosis through inhibiting Smad and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for BACE1 Inhibition Assay Using Deoxyneocryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE1). As the rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying therapies for AD. Deoxyneocryptotanshinone, a natural compound isolated from Salvia miltiorrhiza, has been identified as an inhibitor of BACE1 and presents a promising candidate for further investigation in AD drug discovery.
These application notes provide a comprehensive overview of the use of this compound in BACE1 inhibition assays, including detailed protocols, data presentation, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory effects of this compound and other related compounds from Salvia miltiorrhiza on BACE1 activity are summarized in the table below. This data is crucial for comparing the potency of different compounds and for selecting candidates for further studies.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 11.53 ± 1.13 | Mixed |
| Salvianolic acid A | 13.01 ± 0.32 | Competitive |
| Salvianolic acid C | 9.18 ± 0.03 | Mixed |
Table 1: BACE1 inhibitory activities of selected compounds from Salvia miltiorrhiza. Data sourced from Yu, et al. (2018).[1][2]
Signaling Pathway
The cleavage of amyloid precursor protein (APP) by BACE1 is a critical step in the amyloidogenic pathway, which leads to the formation of amyloid-beta peptides. Understanding this pathway is essential for contextualizing the mechanism of action of BACE1 inhibitors like this compound.
Experimental Protocols
In Vitro BACE1 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol is designed for screening and characterizing BACE1 inhibitors like this compound. The assay is based on the cleavage of a specific FRET substrate by recombinant human BACE1.
Materials:
-
Recombinant Human BACE1 (e.g., from R&D Systems, EMD Millipore)
-
BACE1 FRET Substrate (e.g., a peptide with a fluorophore and a quencher)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (and other test compounds)
-
Known BACE1 inhibitor (positive control, e.g., Verubecestat)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in BACE1 Assay Buffer to obtain a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: 10 µL of diluted this compound.
-
Positive Control Wells: 10 µL of a known BACE1 inhibitor.
-
Negative Control (No Inhibitor) Wells: 10 µL of BACE1 Assay Buffer with the same final DMSO concentration as the test wells.
-
Blank (No Enzyme) Wells: 20 µL of BACE1 Assay Buffer.
-
-
Prepare a master mix containing the BACE1 FRET substrate diluted in BACE1 Assay Buffer to the desired final concentration.
-
Add 70 µL of the substrate master mix to all wells except the blank wells. For the blank wells, add 80 µL of the substrate master mix.
-
-
Enzyme Addition and Incubation:
-
Prepare a solution of recombinant human BACE1 in BACE1 Assay Buffer at the desired concentration.
-
Initiate the reaction by adding 20 µL of the BACE1 enzyme solution to all wells except the blank wells.
-
Immediately start monitoring the fluorescence signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair.
-
Readings can be taken in kinetic mode (e.g., every 5 minutes for 60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the BACE1 inhibition assay.
References
Application Notes and Protocols for Deoxyneocryptotanshinone in STAT3 Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of numerous human cancers. Constitutively active STAT3 promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a prime target for anticancer drug development. Deoxyneocryptotanshinone, a derivative of a natural compound, has emerged as a potent inhibitor of STAT3 signaling. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound (referred to as Cryptotanshinone or CPT in cited literature) in STAT3 inhibition experiments. CPT has been shown to suppress STAT3 activation by inhibiting its phosphorylation at the Tyr705 residue.[1][2] This document outlines the quantitative effects of CPT on cancer cells and provides standardized protocols for key in vitro experiments.
Data Presentation
The inhibitory effects of Cryptotanshinone on STAT3 and cancer cell proliferation have been quantified across various studies. The following tables summarize these findings for easy comparison.
Table 1: Inhibitory Activity of Cryptotanshinone on STAT3
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Cell-free Assay | IC50 | 4.6 µM | - | [1][3][4] |
| Luciferase Reporter Assay | IC50 | Not explicitly stated, but effective at 0.2-50 µM | HCT-116 | [1][3] |
| JAK2 Phosphorylation | IC50 | ~5 µM | DU145 | [1] |
Table 2: Anti-proliferative Activity of Cryptotanshinone in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Reference |
| DU145 | Prostate Cancer | GI50 | 7 µM | - | [1] |
| Rh30 | Rhabdomyosarcoma | IC50 | 5.1 µM | 48 h | [5] |
| DU145 | Prostate Cancer | IC50 | 3.5 µM | 48 h | [5] |
| EC109 | Esophageal Squamous Cell Carcinoma | IC50 | 2.57 µmol/L | 72 h | [6] |
| CAES17 | Esophageal Squamous Cell Carcinoma | IC50 | 10.07 µmol/L | 72 h | [6] |
| Hey | Ovarian Cancer | IC50 | 18.4 µM | - | [7] |
| A2780 | Ovarian Cancer | IC50 | 11.2 µM | - | [7] |
| A2780 | Ovarian Cancer | IC50 | 11.39 µM | 24 h | [8] |
| A2780 | Ovarian Cancer | IC50 | 8.49 µM | 48 h | [8] |
| K562 | Chronic Myeloid Leukemia | IC50 | 0.22 µM (for imatinib) | - | [9] |
| K562-R (imatinib-resistant) | Chronic Myeloid Leukemia | IC50 | 2.33 µM (for imatinib) | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research settings.
Cell Viability Assay (CCK-8/MTS Assay)
This protocol is for determining the effect of Cryptotanshinone on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A498, 786-O, ACHN)[2]
-
Complete cell culture medium
-
Cryptotanshinone (CPT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar MTS-based reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight to allow for cell attachment.[2]
-
Prepare a stock solution of CPT in DMSO. Further dilute the stock solution with complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Remove the overnight culture medium from the wells and replace it with 200 µL of medium containing various concentrations of CPT. Include a vehicle control (medium with DMSO only).[2]
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[2]
-
After incubation, remove the CPT-containing medium and replace it with 100 µL of fresh medium.[2]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C in a 5% CO₂ incubator.[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of Cryptotanshinone on STAT3 phosphorylation.
Materials:
-
Cancer cell lines (e.g., EC109, CAES17)[6]
-
Cryptotanshinone (CPT)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of CPT for the desired duration (e.g., 24 or 48 hours).[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[2][7]
-
Separate equal amounts of protein (e.g., 50 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for evaluating the induction of apoptosis by Cryptotanshinone.
Materials:
-
Cancer cell lines
-
Cryptotanshinone (CPT)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6 cm dishes and treat with various concentrations of CPT for the desired time (e.g., 48 hours).[2]
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
STAT3 Signaling Pathway and Inhibition by this compound```dot
// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 (Tyr705)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3_dimer [label="p-STAT3 Dimer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene Expression\n(e.g., Bcl-xL, Cyclin D1)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CPT [label="this compound\n(Cryptotanshinone)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates"]; STAT3_inactive -> pSTAT3; pSTAT3 -> Dimerization; Dimerization -> pSTAT3_dimer; pSTAT3_dimer -> Nucleus [label="Translocates to"]; Nucleus -> DNA [style=invis]; pSTAT3_dimer -> DNA [label="Binds to promoter"]; DNA -> Gene_Expression [label="Induces"]; Gene_Expression -> Proliferation; CPT -> JAK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }``` Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for STAT3 Inhibition Assay
Caption: General experimental workflow for assessing STAT3 inhibition by this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting STAT3 signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cryptotanshinone enhances the efficacy of Bcr-Abl tyrosine kinase inhibitors via inhibiting STAT3 and eIF4E signalling pathways in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxyneocryptotanshinone in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone is a bioactive compound isolated from the roots of Salvia miltiorrhiza, a plant widely used in traditional medicine. As a member of the tanshinone family, it is structurally related to compounds known for their anti-cancer properties. These application notes provide a comprehensive overview of the current understanding of this compound's role in cytotoxicity, primarily through the induction of apoptosis. Due to the limited availability of direct research on this compound, this document also includes data and discusses the mechanisms of structurally similar tanshinones, such as Cryptotanshinone and Tanshinone IIA, to infer potential biological activities and guide future research.
The provided protocols detail standard methodologies for assessing cytotoxicity, including cell viability assays and the characterization of apoptotic pathways. Furthermore, we explore the potential involvement of key signaling cascades, the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and are known targets of other tanshinone compounds.
Data Presentation: Cytotoxicity of Tanshinones
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data for structurally related tanshinones provide valuable insights into their cytotoxic potential. The following tables summarize the reported IC50 values for Cryptotanshinone, Tanshinone IIA, and Isocryptotanshinone in various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.
Table 1: IC50 Values of Cryptotanshinone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 5, 10, 20, 40 | 48 |
| A549 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | Not Specified |
| H460 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | Not Specified |
| K562 | Chronic Myeloid Leukemia | 20 | 24 |
| Bcap37 | Breast Cancer | Not Specified | Not Specified |
Table 2: IC50 Values of Tanshinone IIA in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| AtT-20 | Pituitary Adenoma | Varies (concentration-dependent) | Not Specified |
| COC1/DDP | Cisplatin-Resistant Ovarian Cancer | Varies (dose- and time-dependent) | Not Specified |
| K562 | Chronic Myeloid Leukemia | 20 | 24 |
| A2780 | Ovarian Cancer | 150 | Not Specified |
Table 3: IC50 Values of Isocryptotanshinone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | < 10 (highest sensitivity) | Not Specified |
| MDA-MB-231 | Breast Cancer | Varies | Not Specified |
| HepG2 | Liver Cancer | Varies | Not Specified |
| A549 | Lung Cancer | Varies | Not Specified |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
This compound (or other test compounds)
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[2]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[5]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the appropriate time. Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization. Centrifuge the cell suspension to pellet the cells.[2]
-
Cell Washing: Wash the cells twice with cold PBS to remove any residual medium.[2]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis by Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[5]
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[6]
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting phosphorylated or total forms of Akt or ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.
Signaling Pathways and Visualization
While direct evidence for this compound is pending, studies on related tanshinones suggest that the PI3K/Akt and MAPK signaling pathways are potential targets.[7][8][9] These pathways are crucial for cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[7] Its aberrant activation is a hallmark of many cancers. Cryptotanshinone has been shown to inhibit this pathway in non-small cell lung cancer cells, leading to apoptosis.[8]
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Isocryptotanshinone has been shown to activate MAPK signaling in breast cancer cells, leading to apoptosis.[10]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
This compound represents a promising candidate for further investigation as an anti-cancer agent, based on the known activities of related tanshinones. The protocols outlined in these application notes provide a robust framework for assessing its cytotoxic and apoptotic effects. While direct evidence of its impact on the PI3K/Akt and MAPK signaling pathways is currently lacking, the methodologies described herein will be instrumental in elucidating its precise mechanisms of action. Future research should focus on generating specific IC50 data for this compound across a diverse panel of cancer cell lines and exploring its molecular targets to validate its therapeutic potential.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. bosterbio.com [bosterbio.com]
- 5. kumc.edu [kumc.edu]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 10. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deoxyneocryptotanshinone Concentration In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deoxyneocryptotanshinone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted in cell culture medium to the desired final concentration.
Q2: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, as most cell lines can tolerate this level without significant toxic effects.[1] However, the sensitivity to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2]
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] Properly stored, the stock solution in DMSO is generally stable for up to one month at -20°C and for up to six months at -80°C.[3]
Q4: I am observing precipitation when I dilute my this compound stock solution in the cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution, gradually introducing the compound to the aqueous environment.[3]
-
Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always validate the DMSO tolerance of your cell line.[1]
-
Use of a Co-solvent: In some cases, a co-solvent like Pluronic F-68 can be used to improve solubility in the final culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cytotoxicity assays. | - Uneven cell seeding.- Edge effects in the microplate.- Bubbles in the wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip. |
| No significant dose-dependent effect on cell viability observed. | - Compound inactivity.- Insufficient incubation time.- Incorrect concentration range.- Cell line resistance. | - Verify the integrity of your this compound stock.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Test a broader range of concentrations, informed by available IC50 data for related compounds.- Consider using a different, potentially more sensitive, cell line. |
| Unexpectedly high cytotoxicity in control (vehicle-treated) wells. | - DMSO concentration is too high for the specific cell line. | - Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells.- Ensure the final DMSO concentration in all wells, including controls, is consistent and below the toxic threshold.[1][2] |
| Compound precipitates out of solution during the experiment. | - Low aqueous solubility of this compound. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media.- Perform serial dilutions in DMSO before the final dilution in media.- Consider a stepwise dilution into the final culture medium.[3] |
Quantitative Data Summary
While comprehensive data for this compound across a wide range of cancer cell lines is limited in publicly available literature, the following table provides known IC50 values for this compound against specific molecular targets. Additionally, IC50 values for the structurally related tanshinone, Cryptotanshinone, are included to provide a reference for estimating effective concentration ranges in various cancer cell lines.
Table 1: IC50 Values for this compound and Related Tanshinones
| Compound | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound | BACE1 (Beta-secretase) | 11.53 | [4] |
| This compound | PTP1B (Protein Tyrosine Phosphatase 1B) | 133.5 | [4] |
| Cryptotanshinone | A549 (Lung Cancer) | > 10 | |
| Cryptotanshinone | H460 (Lung Cancer) | > 10 |
Note: The IC50 values for Cryptotanshinone in A549 and H460 cells were determined after 24 hours of treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 278.33 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer (e.g., 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration in all treatment wells is the same and non-toxic to the cells (typically ≤0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
References
Deoxyneocryptotanshinone solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Deoxyneocryptotanshinone.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | This compound is a lipophilic molecule with very low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first, then dilute into your aqueous medium. |
| Precipitation occurs upon dilution of the stock solution. | The concentration of the compound exceeds its solubility limit in the final aqueous medium. The percentage of organic solvent may be too low. | Perform a stepwise (serial) dilution. Use co-solvents for in vivo preparations. Ensure the final organic solvent concentration is compatible with your experimental system. |
| Unsure of which solvent to use for a stock solution. | Solvent choice depends on the experimental application (in vitro vs. in vivo) and required concentration. | For most in vitro applications, DMSO is the recommended starting solvent. For other potential solvents, refer to the solubility data table below. |
| Inconsistent results between experiments. | The compound may be degrading in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Protect solutions from light and store them properly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution. This compound, like other related tanshinones, is readily soluble in organic solvents such as DMSO, ethanol, acetone, chloroform, and dichloromethane.[1][2][3] For in vivo applications, a DMSO stock can be further diluted in formulations containing co-solvents.
Q2: What is the expected solubility of this compound?
A2: While specific quantitative solubility data for this compound is not widely published, data from structurally similar tanshinones can provide a reasonable estimate. Based on this data, this compound is expected to have very low solubility in water and high solubility in organic solvents like DMSO.
Quantitative Solubility Data for Related Tanshinones (Estimates for this compound)
| Solvent | Cryptotanshinone | Tanshinone IIA | This compound (Estimated) |
| DMSO | 8 mg/mL (27 mM)[4] | ≥3.42 mg/mL[5] | ~5-10 mg/mL |
| Water | 0.00976 mg/mL[6][7] | Insoluble/Slightly Soluble[1] | Practically Insoluble |
| Ethanol | Very Soluble[6][7] | Readily Soluble[1][3] | Soluble |
| Methanol | Very Soluble[7] | Not specified | Soluble |
| Chloroform | Very Soluble[6][7] | Not specified | Soluble |
| Acetone | Not specified | Readily Soluble[1][3] | Soluble |
Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for a cell-based assay. What should I do?
A3: This is a common issue when diluting a lipophilic compound into an aqueous medium. Here are the steps to troubleshoot:
-
Reduce Final Concentration: The most likely reason is that the final concentration of this compound is above its solubility limit in the final buffer. Try lowering the final concentration.
-
Perform Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Perform a stepwise dilution, first into a smaller volume of buffer, and then transfer that to the final volume. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Check DMSO Concentration: For most cell cultures, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity. Ensure your dilution scheme does not exceed this limit.
-
Vortex During Dilution: Gently vortex or mix the aqueous solution while adding the stock solution to promote rapid and even dispersion.
Q4: How should I prepare this compound for animal (in vivo) studies?
A4: For in vivo administration, you will need to create a formulation that is biocompatible and keeps the compound in solution or as a stable suspension. A common method involves a multi-step process:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
This stock is then typically diluted in a vehicle containing co-solvents. A common formulation for tanshinones includes PEG300, Tween 80, and saline or ddH₂O. For example, a stock solution in DMSO can be diluted into a vehicle of PEG300, followed by the addition of Tween 80, and finally brought to the final volume with saline.
-
The final concentration of DMSO in the injected solution should be minimized, ideally 2% or lower.
Q5: How should I store my this compound solutions?
A5: Tanshinone solutions can be unstable with exposure to light, heat, or variations in pH.[1]
-
Powder: Store the solid compound at -20°C, protected from light.
-
Stock Solutions: Prepare stock solutions in an organic solvent like DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2] A properly stored stock solution is typically stable for at least one to two months.[2]
-
Working Solutions: Always prepare fresh working solutions in your aqueous buffer or cell culture medium immediately before use.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 298.4 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance and vortex mixer
Procedure:
-
Weigh the Compound: Carefully weigh out approximately 3 mg of this compound powder and place it into a sterile vial.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.003 g / 298.4 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 1005 µL
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C, protected from light.
Protocol 2: Serial Dilution for In Vitro Aqueous Working Solutions
This protocol provides a method to minimize precipitation when diluting a DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).
Objective: Prepare a 10 µM working solution from a 10 mM DMSO stock, keeping the final DMSO concentration at 0.1%.
Procedure:
-
Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in your aqueous medium to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock to 495 µL of the aqueous medium.
-
Vortex gently immediately after adding the stock. The DMSO concentration at this stage is 1%.
-
-
Final Dilution: Next, dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM working concentration.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous medium.
-
The final DMSO concentration will be 0.1%.
-
Caption: Serial dilution workflow for preparing aqueous solutions.
Signaling Pathways & Logical Relationships
The primary challenge with this compound is overcoming its poor aqueous solubility to achieve a biologically active concentration in an experimental system without introducing artifacts from the solvent or precipitation. The following diagram illustrates the decision-making process for preparing a usable solution.
Caption: Decision workflow for this compound solution preparation.
References
- 1. TanshinoneIIA丹参酮IIA-Shenzhen CAL Natural Life Tech. Co.,Ltd. [calnaturalife.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Deoxyneocryptotanshinone precipitation in aqueous buffer
Welcome to the technical support center for Deoxyneocryptotanshinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous buffers?
This compound is a natural diterpenoid quinone compound belonging to the tanshinone family, isolated from Salvia miltiorrhiza. Like other tanshinones, it is a lipophilic (hydrophobic) molecule. This means it has poor water solubility and will readily precipitate out of aqueous solutions, such as biological buffers, when its concentration exceeds its solubility limit.
Q2: What is the recommended solvent for making a stock solution of this compound?
For biological assays, Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare a high-concentration stock solution of this compound.[1] It is an aprotic solvent capable of dissolving both polar and non-polar compounds.[2]
Q3: How should I store the this compound stock solution?
It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable. Always refer to the manufacturer's data sheet for specific storage recommendations.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.
Q5: Can I use other co-solvents besides DMSO?
Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or N,N-dimethylformamide (DMF). However, their compatibility with your specific experimental system (e.g., enzyme activity, cell viability) must be validated. The choice of co-solvent should be guided by the need to maintain the biological integrity of the assay.
Troubleshooting Guide: Preventing Precipitation
Issue 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
This is a common issue when the concentration of the highly water-insoluble compound exceeds its solubility limit in the final aqueous solution.
Root Cause Analysis and Solutions:
Solutions:
-
Lower the Final Concentration: Determine the lowest effective concentration for your experiment and test if it remains in solution.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final percentage of DMSO. Be sure to include a vehicle control with the same DMSO concentration in your experiment.
-
Use a Different Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume of buffer first, mixing well, and then adding this intermediate dilution to the remaining buffer. Vortexing or sonicating the solution during dilution can also help.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be added to the aqueous buffer to help form micelles that encapsulate and solubilize the hydrophobic compound.[3] The compatibility of the surfactant with your assay must be verified.
Issue 2: Solution is initially clear but precipitation occurs over time.
This suggests that the compound is in a supersaturated state and is not stable in the aqueous buffer over the duration of the experiment.
Root Cause Analysis and Solutions:
Solutions:
-
pH Adjustment: The solubility of tanshinones can be pH-dependent. For a related compound, cryptotanshinone, solubility was enhanced in alkaline conditions. Test the solubility of this compound in a range of buffer pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition for stability, ensuring the pH is compatible with your assay.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) or chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be effective. Prepare the working solution by first complexing this compound with the cyclodextrin in water or buffer before final dilution.
-
Temperature Control: Ensure that the temperature of the solution remains constant throughout the experiment, as temperature fluctuations can affect solubility.
-
Prepare Solutions Fresh: Due to potential instability in aqueous media, it is best to prepare the final working solutions of this compound immediately before use.
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle of Action | Typical Concentration Range | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the polarity of the bulk solvent, making it more favorable for hydrophobic compounds. | 0.1% - 5% (v/v) | Must test for solvent effects on the biological system (e.g., cell viability, enzyme activity). |
| pH Adjustment | Changes the ionization state of the compound, potentially increasing its solubility. | pH 7.4 - 8.5 | The selected pH must be compatible with the biological assay and maintain compound integrity. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[3][4] | 0.01% - 0.1% (w/v) | Potential for surfactant to interfere with protein function or cell membranes. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic molecule from water.[5] | 1 - 10 mM | Can sometimes alter the bioavailability of the compound to its target. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Working Solution of this compound
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
While vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution in your experiment without delay.
-
Protocol 2: Determining Optimal Solubilization Conditions
This protocol helps you systematically determine the best conditions for your specific buffer and experimental setup.
-
Set up a Test Matrix: Prepare a series of test conditions in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time (e.g., final DMSO concentration, buffer pH).
-
Prepare Test Solutions: Prepare a working solution of this compound at your desired final concentration under each test condition, as described in Protocol 1.
-
Incubate and Observe:
-
Incubate the test solutions under the same conditions as your experiment (e.g., 37°C for 2 hours).
-
Observe immediately after preparation and at several time points (e.g., 0, 30, 60, 120 minutes) for any signs of precipitation.
-
-
Quantify Solubility (Optional):
-
If precipitation is observed, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.
-
Carefully remove the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV, spectrophotometry at a characteristic wavelength).
-
-
Select Optimal Conditions: Choose the condition that provides the highest solubility and stability over the required experimental duration without compromising the integrity of your assay. Remember to always include a matching vehicle control in your final experiment.
References
Technical Support Center: Deoxyneocryptotanshinone HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Deoxyneocryptotanshinone.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, a hydrophobic compound, in reverse-phase HPLC can stem from several factors:
-
Secondary Interactions: The primary cause is often secondary interactions between the analyte and the stationary phase. Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For acidic compounds like this compound, a mobile phase pH close to its pKa can result in partial ionization and peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peaks to broaden and tail.
-
Extra-column Effects: Issues such as excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.
Q2: What is the recommended starting mobile phase for this compound analysis?
Based on established methods for related tanshinones, a good starting point for a reverse-phase separation of this compound is a gradient elution using a mixture of acetonitrile or methanol and water, with an acidic modifier. A typical mobile phase composition would be:
-
Solvent A: Water with 0.1% formic acid or 0.8% acetic acid.
-
Solvent B: Acetonitrile or Methanol with the same concentration of the same acid.
The gradient can be optimized to achieve the desired separation.
Q3: How can I prepare a sample of this compound for HPLC analysis?
This compound is typically extracted from a solid matrix (e.g., plant material) using an organic solvent. A general procedure is as follows:
-
Weigh a precise amount of the powdered sample.
-
Add a suitable volume of methanol or an 80:20 (v/v) methanol-water mixture.
-
Use ultrasonication for a defined period (e.g., 40 minutes) to facilitate extraction.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
Q4: What is a suitable column for this compound analysis?
A C18 reverse-phase column is the most commonly used and recommended stationary phase for the separation of this compound and other tanshinones. Standard dimensions such as 4.6 mm x 250 mm with a 5 µm particle size are often employed.
Troubleshooting Guides
Issue: HPLC Peak Tailing of this compound
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Step-by-Step Troubleshooting:
-
Evaluate the Scope of the Problem:
-
Observation: Examine the chromatogram. Does only the this compound peak tail, or do all peaks in the run exhibit tailing?
-
Interpretation:
-
All peaks tail: This suggests a systemic issue, likely related to the HPLC system itself (extra-column volume, a void in the column, or a partially blocked frit).
-
Only the this compound peak (and structurally similar compounds) tails: This points towards a chemical interaction between the analyte and the stationary phase or an issue with the mobile phase conditions.
-
-
-
Addressing Chemical-Related Tailing:
-
Mobile Phase pH Optimization:
-
Action: Lower the pH of the mobile phase by adding a small amount of a suitable acid (e.g., 0.1% formic acid or acetic acid). This will ensure the analyte is in a single, non-ionized form, minimizing interactions with residual silanols. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.
-
Reduce Sample Concentration:
-
Rationale: High concentrations of the analyte can overload the column, leading to non-ideal peak shapes.
-
Action: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.
-
-
Use of an End-Capped Column:
-
Rationale: End-capped columns have fewer free silanol groups on the silica surface, reducing the potential for secondary interactions.
-
Action: If not already using one, switch to a high-quality, end-capped C18 column.
-
-
-
Addressing System-Related Tailing:
-
Minimize Extra-Column Volume:
-
Rationale: The volume between the injector and the detector, outside of the column, can contribute to band broadening.
-
Action: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.
-
-
Check for Column Voids or Blockages:
-
Rationale: A void at the head of the column or a blocked frit can disrupt the flow path and cause peak distortion.
-
Action: Disconnect the column and inspect the inlet frit for discoloration or particulate matter. If a void is suspected, reverse-flushing the column (if the manufacturer's instructions permit) may sometimes resolve the issue. In many cases, the column may need to be replaced.
-
-
Data Presentation
Table 1: Recommended Mobile Phase Compositions for Tanshinone Analysis
| Mobile Phase Component | Concentration/Ratio | Purpose | Reference |
| Water | As needed | Primary solvent in reverse-phase | |
| Acetonitrile | Gradient | Organic modifier for elution | [1] |
| Methanol | Gradient | Alternative organic modifier | [2] |
| Formic Acid | 0.1% - 0.2% (v/v) | Acidic modifier to improve peak shape | [3][4] |
| Acetic Acid | 0.5% - 0.8% (v/v) | Alternative acidic modifier | [1][2] |
Experimental Protocols
Representative HPLC Method for this compound and Related Tanshinones
This protocol is a composite based on several published methods for the analysis of tanshinones from Salvia miltiorrhiza.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Sample for analysis (e.g., dried, powdered Salvia miltiorrhiza root)
3. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of an 80:20 (v/v) methanol-water solution.
-
Sonicate the mixture for 40 minutes at room temperature.
-
Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 5-10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.8% (v/v) acetic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.8% (v/v) acetic acid.[1]
-
Gradient Program:
-
0-40 min: 2-46% B
-
40-60 min: 46-66% B
-
60-70 min: 66-48% B
-
70-71 min: 48-90% B
-
71-80 min: Hold at 90% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 µL
Method Validation Signaling Pathway
References
Deoxyneocryptotanshinone Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Deoxyneocryptotanshinone in biochemical assays. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural tanshinone compound.[1] Its chemical structure, which includes a quinone moiety, is a potential source of interference in various biochemical assays. Quinone-containing compounds can undergo redox cycling, a process that can generate reactive oxygen species (ROS) and interfere with assay readouts, particularly those that are sensitive to the redox environment. Additionally, as a colored compound, it may interfere with absorbance-based assays, and it could possess intrinsic fluorescence, leading to artifacts in fluorescence-based detection methods.[2][3]
Q2: My enzyme inhibition assay shows potent activity for this compound, but I'm skeptical of the results. What could be happening?
This is a common concern with compounds that have the potential for assay interference. The observed "inhibition" might not be due to a specific interaction with your target enzyme but could be a result of several non-specific mechanisms:
-
Redox Cycling: If your assay is sensitive to changes in redox state (e.g., using redox-sensitive labels or involving redox-active enzymes), this compound could be generating ROS that inactivate the enzyme or interfere with the detection chemistry.[4][5]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.
-
Fluorescence or Absorbance Interference: If you are using a fluorescence-based assay, the intrinsic fluorescence of this compound might be contributing to the signal, or it could be quenching the fluorescence of your probe.[2][3] In absorbance-based assays, its color can directly interfere with the measurement.[2][3]
Q3: How can I determine if this compound is genuinely inhibiting my target or just interfering with the assay?
A series of control experiments and orthogonal assays are crucial to validate your findings. Refer to the troubleshooting guides below for detailed protocols. Key steps include:
-
Performing counter-screens.
-
Testing for redox-mediated interference.
-
Evaluating potential fluorescence and absorbance artifacts.
-
Assessing the impact of detergents to mitigate aggregation.
Troubleshooting Guides
Issue 1: Suspected Redox-Mediated Interference
If you suspect that the quinone structure of this compound is causing redox-related artifacts in your assay, follow these steps.
Experimental Protocol: Detecting Redox Cycling
-
Inclusion of Scavenging Agents:
-
Prepare your standard assay buffer.
-
Create parallel assay conditions with the addition of a reducing agent, such as Dithiothreitol (DTT), at a final concentration of 1-5 mM.
-
Run your assay with and without DTT in the presence of this compound.
-
Interpretation: If the apparent inhibitory activity of this compound is significantly reduced in the presence of DTT, it strongly suggests that the compound's activity is mediated by redox cycling or reactivity with thiols.
-
-
Hydrogen Peroxide (H₂O₂) Production Assay:
-
Use a commercially available H₂O₂ detection kit (e.g., Amplex Red).
-
Incubate this compound in your assay buffer in the presence of a reducing agent (like NADPH if relevant to your target's cellular environment) that can initiate the redox cycle.
-
Measure the production of H₂O₂ over time according to the kit's instructions.
-
Interpretation: An increase in H₂O₂ production in the presence of this compound is direct evidence of redox cycling.
-
Troubleshooting Flowchart: Redox Interference
Caption: Troubleshooting workflow for identifying redox interference.
Issue 2: Potential Fluorescence or Absorbance Interference
For assays with optical readouts, it is essential to rule out artifacts from the compound itself.
Experimental Protocol: Assessing Optical Interference
-
Intrinsic Fluorescence/Absorbance Scan:
-
Dissolve this compound in your assay buffer at the highest concentration used in your experiments.
-
Using a plate reader or spectrophotometer/fluorometer, scan the absorbance and emission spectra of the compound across the wavelengths used in your assay.
-
Interpretation: Significant absorbance or fluorescence at your assay's excitation or emission wavelengths indicates a high potential for interference.
-
-
"Promiscuity" Counter-Screen:
-
Run your assay in the absence of the target enzyme but with all other components, including the substrate and this compound.
-
Interpretation: If you still observe a signal change that correlates with the concentration of this compound, it is a strong indicator of direct interference with the detection method.
-
Data Presentation: Spectral Overlap Analysis
| Wavelength (nm) | This compound Absorbance | Assay Fluorophore Excitation | Assay Fluorophore Emission |
| 485 | Insert Value | Peak | |
| 520 | Insert Value | Peak | |
| ... | ... | ... | ... |
Caption: Table to compare the spectral properties of this compound with the assay's fluorophore.
Issue 3: Non-Specific Inhibition due to Aggregation
Compound aggregation can lead to false positives by physically sequestering the enzyme.
Experimental Protocol: Aggregation Mitigation
-
Detergent Addition:
-
Include a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration of 0.01-0.1% (v/v) in your assay buffer.
-
Repeat your inhibition assay with this compound in the presence of the detergent.
-
Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of a detergent suggests that the compound may be forming aggregates that contribute to its apparent activity.
-
-
Dynamic Light Scattering (DLS):
-
If available, use DLS to directly measure the formation of particles by this compound in your assay buffer at various concentrations.
-
Interpretation: The appearance of large particles at concentrations where inhibition is observed is a strong indication of aggregation-based activity.
-
Logical Relationship: Interpreting Aggregation Assays
Caption: Decision tree for assessing aggregation-based interference.
By systematically applying these troubleshooting guides and control experiments, researchers can effectively de-risk findings related to this compound and distinguish genuine biological activity from assay artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Deoxyneocryptotanshinone Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo bioavailability of Deoxyneocryptotanshinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo pharmacokinetic study shows very low oral bioavailability for pure this compound. Is this expected?
A1: Yes, this is a common observation. This compound, like other tanshinones such as Tanshinone IIA, is known to have poor oral bioavailability. This is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and potentially poor permeability and first-pass metabolism.[1][2]
Q2: What are the initial formulation strategies I should consider to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This can significantly improve the dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Lipid-based nanoparticles, such as lipid nanocapsules, have shown promise for similar compounds.[1][2]
-
Lipid-Based Formulations: Formulations like self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
Q3: I am observing high variability in my in vivo study results. What could be the contributing factors?
A3: High variability in in vivo pharmacokinetic studies can stem from several factors:
-
Formulation Instability: The physical or chemical stability of your formulation can impact its performance. For amorphous solid dispersions, recrystallization of the drug over time is a common issue.
-
Animal-to-Animal Variation: Physiological differences in the animal models, such as gastric pH, intestinal transit time, and metabolic enzyme activity, can lead to variable absorption.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. It is crucial to standardize the feeding conditions of your animal subjects.
-
Analytical Method Variability: Ensure your analytical method for quantifying this compound in plasma is robust, with adequate precision and accuracy.
Q4: How can I assess the intestinal permeability of this compound?
A4: Two common methods for assessing intestinal permeability are:
-
In vitro Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to predict human drug absorption.[3][4][5][6]
-
In situ Single-Pass Intestinal Perfusion (SPIP): This technique in animal models (e.g., rats) provides a more physiologically relevant assessment of permeability by maintaining an intact blood supply.[7][8][9][10]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Solid Dispersion
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization | Characterize the solid-state properties of your solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug.[11] If recrystallization is detected, consider using a different polymer carrier or adding a crystallization inhibitor. |
| Inadequate Polymer Selection | The choice of polymer is critical. Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP), poloxamers, or porous silica to find a carrier that provides the best dissolution enhancement for this compound.[11][12] |
| Incorrect Drug-to-Carrier Ratio | Optimize the drug-to-carrier ratio. A higher proportion of the carrier may be needed to ensure the drug is molecularly dispersed and to prevent recrystallization. |
| Suboptimal Preparation Method | The method of preparing the solid dispersion (e.g., solvent evaporation, fusion) can impact its performance. Ensure the chosen method is suitable for the drug and carrier and that the process parameters are well-controlled. |
Issue 2: Low Drug Loading or Entrapment Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Poor Drug Solubility in the Organic Phase (for solvent evaporation/emulsification methods) | Select an organic solvent in which this compound has high solubility. |
| Drug Precipitation During Formulation | Optimize the formulation parameters, such as the homogenization speed, sonication time, and temperature, to prevent premature drug precipitation. |
| Suboptimal Surfactant/Stabilizer Concentration | The concentration of surfactants or stabilizers is crucial for nanoparticle stability and drug encapsulation. Perform a formulation screening study to identify the optimal type and concentration of these excipients. |
| High Drug-to-Lipid/Polymer Ratio | A very high drug-to-lipid or drug-to-polymer ratio can lead to drug expulsion from the nanoparticles. Experiment with different ratios to maximize drug loading while maintaining formulation stability. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on Tanshinone IIA, a structurally related compound, which can provide a useful reference for this compound formulation development.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Tanshinone IIA Suspension | 112.3 ± 25.4 | 4.0 ± 0.8 | 343.70 ± 75.63 | 100 |
| Tanshinone IIA Solid Dispersion with Porous Silica | 345.6 ± 58.7 | 2.5 ± 0.5 | 1019.87 ± 161.82 | ~297 |
| Tanshinone IIA Lipid Nanocapsules | 405.1 ± 65.2 | 2.0 ± 0.3 | 1237.32 ± 198.0 | ~360 |
Data adapted from studies on Tanshinone IIA and presented as a comparative reference.[2][11]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188, or porous silica) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).[11][12] The ratio of drug to carrier should be optimized (e.g., 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for its solid-state properties (XRPD, DSC), dissolution profile, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing 200-250g. House the animals under standard laboratory conditions with free access to food and water. Fast the animals overnight before the experiment.
-
Dosing: Administer the this compound formulation (e.g., suspension, solid dispersion, or nanoparticle formulation) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[13][14]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. enamine.net [enamine.net]
- 5. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Tanshinone II A ternary solid dispersion pellets prepared by a single-step technique: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Determination of sodium tanshinone IIA sulfonate in plasma by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyneocryptotanshinone dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response curve of Deoxyneocryptotanshinone and elucidating its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the known primary molecular target of this compound?
A1: this compound is known to be a high-affinity inhibitor of Beta-secretase 1 (BACE1) and also exhibits inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B).
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are reported as 11.53 μM for BACE1 and 133.5 μM for PTP1B.[1]
Q3: In what research area is this compound commonly studied?
A3: Due to its inhibitory activity against BACE1, a key enzyme in the production of amyloid-beta peptides, this compound is primarily investigated in the context of Alzheimer's disease research.[1]
Q4: I am observing high variability in my dose-response experiments. What are the potential causes?
A4: High variability can stem from several factors:
-
Compound Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will lead to inconsistent concentrations.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells. Over-confluent or unhealthy cells can respond differently to treatment.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate serial dilutions and addition of the compound to the wells.
-
Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate for experimental data points. Fill these wells with sterile PBS or media.
-
Incubation Time: Ensure a consistent incubation time with the compound for all plates.
Q5: My dose-response curve is not sigmoidal. What could be the issue?
A5: A non-sigmoidal curve can indicate several issues:
-
Incorrect Dose Range: The concentrations tested may be too high (leading to a plateau at maximum inhibition) or too low (not reaching 50% inhibition). A wider range of concentrations, typically on a logarithmic scale, is recommended.
-
Compound Cytotoxicity: At high concentrations, the compound may be causing general cytotoxicity, leading to a sharp drop in the response that is not target-specific. It is advisable to perform a general cytotoxicity assay (e.g., MTT or LDH assay) in parallel.
-
Assay Interference: The compound might interfere with the assay components (e.g., fluorescent or colorimetric reagents). Running appropriate controls, including the compound with the assay reagents in the absence of cells or enzymes, can help identify such interference.
Troubleshooting Guides
Optimizing Cell-Based Dose-Response Assays
This guide provides a general framework for determining the dose-response curve of this compound in a cell-based assay, such as a cytotoxicity or proliferation assay.
Data Presentation: Dose-Response Parameters
| Parameter | Description | Recommended Starting Range for this compound |
| Concentration Range | The range of compound concentrations tested. | 0.1 µM to 200 µM (logarithmic dilutions) |
| Cell Line | The specific cell line used for the experiment. | Dependent on the research question (e.g., neuronal cell lines for Alzheimer's research) |
| Seeding Density | The number of cells seeded per well. | Varies by cell line; aim for 50-80% confluency at the end of the assay. |
| Incubation Time | The duration of compound exposure. | 24, 48, or 72 hours |
| Vehicle Control | The solvent used to dissolve the compound (e.g., DMSO). | Use the same final concentration of the vehicle in all wells (typically ≤ 0.5%). |
| Positive Control | A known inhibitor or cytotoxic agent. | Dependent on the assay and cell line. |
| Readout | The method used to measure the cellular response. | MTT, CellTiter-Glo®, LDH release, etc. |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Experimental Workflow
Cell-based dose-response experimental workflow.
Troubleshooting In Vitro BACE1 and PTP1B Inhibition Assays
Data Presentation: Enzyme Inhibition Parameters
| Parameter | BACE1 Assay | PTP1B Assay |
| Enzyme Source | Recombinant Human BACE1 | Recombinant Human PTP1B |
| Substrate | Fluorogenic BACE1 substrate | p-nitrophenyl phosphate (pNPP) |
| Buffer Conditions | Specific to the assay kit, typically acidic pH | Tris-HCl buffer, pH 7.5 |
| Inhibitor Conc. Range | 0.1 µM to 100 µM | 1 µM to 500 µM |
| Positive Control | Known BACE1 inhibitor (e.g., Verubecestat) | Known PTP1B inhibitor (e.g., Suramin) |
| Detection Method | Fluorescence (Ex/Em specific to substrate) | Absorbance at 405 nm |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
-
Reagent Preparation: Prepare the assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, with 1 mM EDTA and 1 mM DTT) and the substrate solution (pNPP).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the PTP1B enzyme. Include controls for no enzyme (blank), enzyme with no inhibitor (positive control), and a known inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Signaling Pathway Diagrams
This compound's Effect on BACE1 and APP Processing
Inhibition of BACE1 by this compound blocks the cleavage of APP.
Inferred Downstream Signaling of PTP1B Inhibition by this compound
Inhibition of PTP1B by this compound enhances insulin signaling.
Inferred Modulation of JAK/STAT and MAPK Pathways
Based on studies of related tanshinones, this compound may also influence the JAK/STAT and MAPK signaling pathways.
Potential inhibitory effects on JAK/STAT and MAPK pathways.
References
Minimizing Deoxyneocryptotanshinone toxicity in cell lines
Welcome to the technical support center for Deoxyneocryptotanshinone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing specific issues that may arise during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in my cell line?
A1: Direct cytotoxicity data for this compound is limited. However, based on its structural similarity to other tanshinones, its cytotoxic potential can be estimated by examining the IC50 values of related compounds like Cryptotanshinone and Tanshinone IIA. The IC50 values for these compounds vary significantly depending on the cell line. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the specific IC50 value for your cell line of interest.
Quantitative Data Summary: IC50 Values of Related Tanshinones
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | BACE1 Enzyme Assay | 11.53 | [1] |
| This compound | PTP1B Enzyme Assay | 133.5 | [1] |
| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | 5.1 | [2] |
| Cryptotanshinone | DU145 (Prostate Cancer) | 3.5 | [2] |
| Cryptotanshinone | Hey (Ovarian Cancer) | 18.4 | [3] |
| Cryptotanshinone | A2780 (Ovarian Cancer) | 11.2 | [3] |
| Cryptotanshinone | B16 (Melanoma) | 12.37 | [4] |
| Cryptotanshinone | B16BL6 (Melanoma) | 8.65 | [4] |
| Cryptotanshinone | MCF-7 (Breast Cancer) | 1.5 | [5] |
| Cryptotanshinone | A549 (Lung Cancer) | 17.5 | [5] |
| Tanshinone IIA | MCF-7 (Breast Cancer) | 8.1 | [5] |
| Tanshinone IIA | MDA-MB-231 (Breast Cancer) | >100 | [5] |
| Tanshinone IIA | A549 (Lung Cancer) | >100 | [5] |
| Tanshinone I | MCF-7 (Breast Cancer) | 1.1 | [5] |
| Tanshinone I | MDA-MB-231 (Breast Cancer) | 4 | [5] |
| Tanshinone I | A549 (Lung Cancer) | >100 | [5] |
Q2: My cells are showing higher-than-expected toxicity. What are the potential causes and how can I troubleshoot this?
A2: Higher-than-expected toxicity can be due to several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide: High Cytotoxicity
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and dilutions. Perform a serial dilution to confirm the concentration-dependent effect. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic compounds. Refer to the IC50 table above for general guidance and perform a dose-response curve for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Cell Culture Conditions | Suboptimal culture conditions (e.g., contamination, incorrect media, CO2 levels, or temperature) can sensitize cells to toxicity. Review and optimize your cell culture practices.[6] |
| Induction of Apoptosis | Tanshinones are known to induce apoptosis.[7][8] Confirm apoptosis using the methods described in the "Experimental Protocols" section. Consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK to assess if toxicity is caspase-dependent.[9] |
| Generation of Reactive Oxygen Species (ROS) | Tanshinones can induce the production of ROS, leading to oxidative stress and cell death.[10][11] Measure ROS levels as described in the "Experimental Protocols" section. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate ROS-induced toxicity.[12][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound (or other tanshinones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency in a suitable plate or dish.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric substrate.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest and lyse the cells according to the manufacturer's protocol.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound's potential mechanisms of action and troubleshooting.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Tanshinone-induced intrinsic apoptosis pathway.
Caption: Tanshinone-induced ROS generation and mitigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Tanshinone IIA blocks dexamethasone-induced apoptosis in osteoblasts through inhibiting Nox4-derived ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA blocks dexamethasone-induced apoptosis in osteoblasts through inhibiting Nox4-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxyneocryptotanshinone Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathway of Deoxyneocryptotanshinone.
Frequently Asked Questions (FAQs)
Q1: What is the known degradation pathway of this compound?
A1: Currently, the complete degradation pathway of this compound has not been extensively elucidated in publicly available literature. However, based on the chemical structure of tanshinones, potential degradation pathways may involve oxidation, hydroxylation, and demethylation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in vivo.[1][2][3] In vitro degradation under experimental conditions can be influenced by factors such as temperature, light, and pH.[4] For instance, the related compound Tanshinone IIA is known to be unstable under high temperature and light conditions.[4]
Q2: Which enzymes are likely involved in the metabolism of this compound?
A2: While specific enzymes for this compound are not identified, tanshinones, in general, are likely metabolized by cytochrome P450 enzymes, which are major enzymes in drug metabolism.[1][2][3] Key CYP isozymes involved in the metabolism of many xenobiotics include CYP3A4, CYP2D6, CYP2C9, and CYP1A2.[2] To identify the specific CYPs involved, experiments with human liver microsomes and recombinant CYP enzymes are necessary.
Q3: What are the common analytical methods to study this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the most common and effective method for studying the degradation of complex molecules like this compound.[5] This technique allows for the separation, identification, and quantification of the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the degradation products can be distinguished from the active pharmaceutical ingredient.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.
HPLC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dissolve the sample in the mobile phase or a weaker solvent.[7][8] |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the system.[9] | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase and ensure proper mixing.3. Degas the mobile phase and purge the pump.[9] |
| Ghost Peaks | 1. Contamination in the mobile phase or injection system.2. Carryover from a previous injection. | 1. Use high-purity solvents and clean the injector.2. Run blank injections between samples to wash the system. |
| Low Signal Intensity | 1. Poor ionization of the analyte in the MS source.2. Suboptimal MS parameters.3. Degradation of the sample in the autosampler. | 1. Optimize the mobile phase composition (e.g., add formic acid or ammonium formate).2. Tune the mass spectrometer for the specific analyte.3. Ensure the autosampler is temperature-controlled. |
In Vitro Degradation Assays
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No Degradation Observed | 1. Inactive enzymes (e.g., in liver microsomes).2. Inappropriate incubation conditions (time, temperature, pH).3. Low concentration of cofactors (e.g., NADPH). | 1. Use a positive control to verify enzyme activity.2. Optimize incubation parameters.3. Ensure sufficient cofactor concentration. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Heterogeneous suspension of microsomes.3. Temperature gradients in the incubator. | 1. Calibrate pipettes and use proper technique.2. Gently mix the microsomal suspension before aliquoting.3. Ensure uniform temperature distribution in the incubator. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to start the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Forced Degradation Study
-
Acidic Condition: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Condition: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Condition: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Condition: Store the solid compound at 80°C for 48 hours.
-
Photolytic Condition: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples, and analyze all samples by a validated stability-indicating HPLC-UV/MS method.[5][6]
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: General experimental workflow for degradation analysis.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey of Human Oxidoreductases and Cytochrome P450 Enzymes Involved in the Metabolism of Xenobiotic and Natural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Adjusting pH for optimal Deoxyneocryptotanshinone activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Deoxyneocryptotanshinone in experimental settings, with a specific focus on the impact of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is target-dependent. The compound is known to inhibit at least two key enzymes, Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), which function optimally at different pH ranges.
-
For BACE1 inhibition assays: The optimal pH is acidic, typically around pH 4.5 , as this is the pH at which BACE1 exhibits maximum proteolytic activity.[1][2][3]
-
For PTP1B inhibition assays: The optimal pH is in the neutral to slightly alkaline range, generally between pH 7.0 and 8.5 .[4][5][6][7][8]
It is crucial to consider the optimal pH of the enzymatic assay system you are using.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, studies on structurally similar tanshinones, like Cryptotanshinone and Tanshinone IIA, provide valuable insights. Generally, tanshinones are more stable in slightly alkaline conditions and are prone to degradation in strongly acidic or alkaline environments, as well as being sensitive to high temperatures and light. Structural modifications and degradation can occur below pH 1.0 and above pH 11.0. The highest stability for a related tanshinone, Cryptotanshinone, has been observed between pH 8.0 and 12.0 in absorbance tests.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low aqueous solubility.
-
Solvent Selection: It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or other suitable organic solvents.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen organic solvent.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Working Solution: For experiments, dilute the stock solution into the appropriate aqueous buffer to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.
Q4: I am seeing inconsistent results in my enzyme inhibition assays. Could pH be the issue?
A4: Yes, inconsistent results can often be attributed to pH-related issues. Here are a few troubleshooting steps:
-
Verify Buffer pH: Double-check the pH of your assay buffer immediately before use.
-
Compound Stability: Consider the stability of this compound at the pH of your assay. If you are working at a pH outside its optimal stability range, the compound may be degrading during your experiment.
-
Enzyme Activity: Ensure your enzyme is active and stable at the chosen pH. Enzyme activity can be highly pH-dependent.
-
Solubility: At certain pH values, this compound may precipitate out of solution, leading to lower effective concentrations and inconsistent results. Visually inspect your assay wells for any signs of precipitation.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Target Enzyme
| Possible Cause | Troubleshooting Step |
| Suboptimal pH for Enzyme Activity | Verify the optimal pH for your target enzyme (e.g., ~4.5 for BACE1, 7.0-8.5 for PTP1B) and adjust your assay buffer accordingly. |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions, especially at non-optimal pH, high temperature, or exposure to light. |
| Compound Precipitation | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if permissible for your assay, ensuring it does not exceed a level that inhibits the enzyme. |
| Incorrect Stock Solution Concentration | Re-verify the calculations and preparation of your stock solution. If possible, confirm the concentration using a spectrophotometer if a molar extinction coefficient is known. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent pH Across Wells | Ensure thorough mixing of all components in each well. Use a calibrated pH meter to check the final pH of the complete assay mixture. |
| Partial Compound Precipitation | Centrifuge your diluted compound solution before adding it to the assay plate to remove any undissolved particles. Visually inspect wells for any signs of precipitation during the assay. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the assay plate, as they are more prone to evaporation, which can alter concentrations and pH. Fill the outer wells with buffer or water. |
Quantitative Data
The inhibitory activity of this compound is highly dependent on the pH of the assay, primarily due to the pH sensitivity of its target enzymes. The following table summarizes the expected activity based on the optimal pH ranges of BACE1 and PTP1B.
| Target Enzyme | Optimal Assay pH | Expected this compound Activity (IC₅₀) | Reference |
| BACE1 | ~4.5 | 11.53 µM | [9] |
| PTP1B | 7.0 - 8.5 | 133.5 µM | [9] |
Disclaimer: The IC₅₀ values are reported from literature and were likely determined under the optimal pH conditions for the respective enzymes. The actual IC₅₀ in your specific experimental setup may vary.
Experimental Protocols
Protocol 1: BACE1 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a FRET-based peptide substrate)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Remember to include a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 10 µL of each this compound dilution or control.
-
Add 80 µL of BACE1 enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BACE1 substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Calculate the reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: PTP1B Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Assay Buffer: 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
This compound stock solution (10 mM in DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 10 µL of each this compound dilution or control.
-
Add 80 µL of PTP1B enzyme solution (pre-diluted in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathways
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: PTP1B signaling in the insulin pathway and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for enzyme inhibition assays.
References
- 1. pH-dependent population shift regulates BACE1 activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Dependent Population Shift Regulates BACE1 Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PTPN1 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Tanshinones in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Tanshinones, a group of bioactive compounds derived from the roots of Salvia miltiorrhiza (Danshen), have garnered significant attention for their potential as anticancer agents. This guide provides a head-to-head comparison of the four major tanshinones—Tanshinone I (Tan I), Tanshinone IIA (Tan IIA), Cryptotanshinone (CT), and Dihydrotanshinone I (DHTS)—across various cancer cell lines. We present a synthesis of experimental data to highlight their differential efficacy and underlying mechanisms of action.
Data Presentation: Comparative Efficacy of Tanshinones
The cytotoxic effects of tanshinones are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values of the four major tanshinones in a range of human cancer cell lines, providing a clear comparison of their potency.
Table 1: IC50 Values (µM) of Tanshinone I and Tanshinone IIA in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Tanshinone I (Tan I) | Tanshinone IIA (Tan IIA) |
| MCF-7 | Breast Cancer (ER+) | 1.1[1] | 8.1[1] |
| MDA-MB-231 | Breast Cancer (ER-) | 4.0[1] | >100[1] |
| A549 | Lung Cancer | >100[1] | >100[1] |
| HeLa | Cervical Cancer | - | 23.32 |
| HepG2 | Liver Cancer | - | 4.17[2] |
| LNCaP | Prostate Cancer | 0.5 | 0.06 |
| PC-3 | Prostate Cancer | 3-6.5 | 8-15 |
| DU145 | Prostate Cancer | 3-6.5[3] | 8-15[3] |
| K562 | Leukemia | 8.81 (48h)[4] | - |
| U-2 OS | Osteosarcoma | 1-1.5[5] | - |
| MOS-J | Osteosarcoma | 1-1.5[5] | - |
Table 2: IC50 Values (µM) of Cryptotanshinone and Dihydrotanshinone I in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Cryptotanshinone (CT) | Dihydrotanshinone I (DHTS) |
| MCF-7 | Breast Cancer (ER+) | 1.5[1] | - |
| MDA-MB-231 | Breast Cancer (ER-) | 35.4[1] | - |
| A549 | Lung Cancer | 17.5[1] | - |
| HeLa | Cervical Cancer | 29.47 | 15.48[6] |
| HepG2 | Liver Cancer | - | 2.52 (EC50)[5] |
| PC-3 | Prostate Cancer | 10-25 | >20[7] |
| DU145 | Prostate Cancer | 3.5[7] | >20[7] |
| Rh30 | Rhabdomyosarcoma | 5.1[7] | >20[7] |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h)[8] | - |
| B16 | Melanoma | 12.37[9] | - |
| B16BL6 | Melanoma | 8.65[9] | - |
| U-2 OS | Osteosarcoma | - | 3.83 (24h), 1.99 (48h)[6] |
| AGS | Gastric Cancer | - | 2.05 |
Note: IC50 values can vary between studies due to different experimental conditions. The provided data is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the anticancer effects of tanshinones.
Cell Culture
-
Cell Lines: Human cancer cell lines such as MCF-7, MDA-MB-231 (breast), A549 (lung), HeLa (cervical), HepG2 (liver), LNCaP, PC-3, and DU145 (prostate) are commonly used.
-
Culture Medium: Cells are typically cultured in DMEM, RPMI-1640, or F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10][11] Cells are passaged upon reaching 70-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate overnight.[13]
-
Drug Treatment: Treat the cells with various concentrations of tanshinones (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[2][14] Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of tanshinones for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Fixation: After treatment with tanshinones, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and then incubate with a solution containing Propidium Iodide and RNase A.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Signaling Pathways and Mechanisms of Action
Tanshinones exert their anticancer effects by modulating a variety of cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis. The following diagrams illustrate the key pathways targeted by each tanshinone.
Tanshinone I (Tan I)
Tanshinone I has been shown to induce apoptosis and inhibit proliferation in several cancer cell lines.[5] Its mechanisms often involve the modulation of cell cycle proteins and key survival pathways.
Caption: Signaling pathways modulated by Tanshinone I in cancer cells.
Tanshinone IIA (Tan IIA)
Tanshinone IIA is one of the most studied tanshinones and has demonstrated broad-spectrum anticancer activities by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[5][18]
Caption: Key signaling pathways affected by Tanshinone IIA.
Cryptotanshinone (CT)
Cryptotanshinone has shown potent anticancer effects, particularly in prostate cancer, by inhibiting critical survival pathways like STAT3 and mTOR.[7]
Caption: Anticancer mechanisms of Cryptotanshinone.
Dihydrotanshinone I (DHTS)
Dihydrotanshinone I has demonstrated significant cytotoxicity in several cancer cell lines, inducing apoptosis and cell cycle arrest.
Caption: Apoptotic pathways induced by Dihydrotanshinone I.
Conclusion
The four major tanshinones exhibit distinct and overlapping anticancer activities. Tanshinone I and Cryptotanshinone often show high potency, particularly in specific cancer types like prostate and breast cancer. Tanshinone IIA demonstrates broad-spectrum activity by targeting multiple key signaling pathways. Dihydrotanshinone I also shows promise, with its effects often mediated through ROS generation and caspase activation. The choice of tanshinone for further investigation will likely depend on the specific cancer type and the desired molecular target. This comparative guide provides a foundation for researchers to navigate the complexities of tanshinone pharmacology and to design future studies aimed at harnessing their therapeutic potential.
References
- 1. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Deoxyneocryptotanshinone's Effect on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deoxyneocryptotanshinone and its effects on key downstream signaling pathways implicated in various disease processes. We will objectively compare its performance with established alternatives and provide supporting experimental data and detailed methodologies to aid in the validation and potential application of this natural compound.
Introduction to this compound and Key Signaling Pathways
This compound is a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza. It belongs to the tanshinone family, a group of abietane diterpenes known for their diverse pharmacological activities. Preliminary research has identified this compound as an inhibitor of BACE1 (Beta-secretase) and protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in Alzheimer's disease research.[1] However, the broader impact of this compound on other critical downstream signaling pathways remains an area of active investigation.
This guide will focus on three major signaling cascades frequently modulated by related tanshinone compounds:
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of many cancers.[2][3][4]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is central to cellular responses to a wide array of stimuli, including stress, growth factors, and inflammation.[5][6][7]
-
NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a pivotal role in the inflammatory response and cell survival.[8][9]
Comparative Analysis of this compound and Alternative Inhibitors
To objectively evaluate the efficacy and specificity of this compound, it is essential to compare it against well-characterized, commercially available inhibitors of the aforementioned pathways.
STAT3 Signaling Pathway
Many tanshinone compounds, such as Cryptotanshinone, have demonstrated potent inhibitory effects on the STAT3 pathway by preventing its phosphorylation and dimerization.[10][11][12]
Table 1: Comparison of STAT3 Inhibitors
| Compound | Mechanism of Action | Reported IC50 | Key Cellular Effects |
| This compound | To be determined | Data not yet available | Data not yet available |
| Cryptotanshinone | Inhibits STAT3 Tyr705 phosphorylation.[13][14][15] | ~7 µM for inhibition of DU145 prostate cancer cell growth.[16] | Suppresses proliferation and induces apoptosis in various cancer cell lines.[15] |
| Stattic | Selectively inhibits STAT3 activation, dimerization, and nuclear translocation.[17][18] | 5.1 µM (cell-free assay).[17] | Induces apoptosis in tumor cells with persistently activated STAT3.[19] |
| S3I-201 (NSC 74859) | Selectively inhibits Stat3 DNA-binding activity.[7][20] | 86 µM.[20] | Inhibits growth and induces apoptosis in tumor cells with constitutively active STAT3.[7] |
Signaling Pathway Diagram: STAT3 Inhibition
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
MAPK Signaling Pathway
Tanshinones like Isocryptotanshinone have been shown to activate MAPK signaling pathways, including JNK, ERK, and p38, leading to apoptosis in cancer cells.[7][20]
Table 2: Comparison of MAPK Modulators
| Compound | Target | Mechanism of Action | Reported IC50 | Key Cellular Effects |
| This compound | To be determined | Data not yet available | Data not yet available | Data not yet available |
| Isocryptotanshinone | JNK, ERK, p38 | Induces phosphorylation.[7] | Not specified | Induces apoptosis in breast cancer cells.[20] |
| U0126 | MEK1/2 | Non-ATP competitive inhibitor.[21] | 72 nM (MEK1), 58 nM (MEK2).[9][21] | Inhibits cell proliferation and induces apoptosis in certain cancer cells.[9] |
| SB203580 | p38α/β | ATP-competitive inhibitor.[4][5] | 0.6 µM.[6] | Inhibits inflammation and modulates cell differentiation and apoptosis.[5] |
| SP600125 | JNK1/2/3 | ATP-competitive inhibitor.[1][2] | 40-90 nM.[1] | Induces apoptosis and inhibits inflammatory gene expression.[2] |
Signaling Pathway Diagram: MAPK Modulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. invivogen.com [invivogen.com]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. invivogen.com [invivogen.com]
- 6. stemcell.com [stemcell.com]
- 7. pnas.org [pnas.org]
- 8. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U0126 - Wikipedia [en.wikipedia.org]
- 10. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Deoxyneocryptotanshinone and Salvianolic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical properties, mechanisms of action, and therapeutic potential of Deoxyneocryptotanshinone and Salvianolic Acid. The information is supported by available experimental data to aid in navigating the research landscape of these two potent natural compounds.
This compound, a lipophilic diterpenoid, and salvianolic acid, a hydrophilic phenolic acid, are both derived from the medicinal plant Salvia miltiorrhiza, commonly known as Danshen. While both compounds exhibit a range of pharmacological activities, they possess distinct chemical structures and engage different molecular targets and signaling pathways, leading to varied therapeutic applications. This guide aims to delineate these differences through a comparative analysis of their known biological effects, supported by quantitative data and detailed experimental methodologies.
Comparative Overview of Bioactivities
| Feature | This compound | Salvianolic Acid |
| Primary Therapeutic Areas | Neurodegenerative Diseases (esp. Alzheimer's) | Cardiovascular Diseases, Inflammatory Conditions, Cancer, Neurological Diseases |
| Key Molecular Targets | BACE1, PTP1B | Multiple targets including growth factor receptors, inflammatory cytokines, and enzymes involved in oxidative stress. |
| Primary Pharmacological Effects | Neuroprotective | Anti-inflammatory, Antioxidant, Anticancer, Cardioprotective, Neuroprotective |
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and various forms of Salvianolic Acid, providing a basis for comparing their potency in specific assays.
| Compound | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀/Other) |
| This compound | BACE1 Inhibition Assay | Recombinant BACE1 | IC₅₀: 11.53 μM[1] |
| PTP1B Inhibition Assay | Recombinant PTP1B | IC₅₀: 133.5 μM[1] | |
| Salvianolic Acid A | Anticancer Activity | Various Cancer Cell Lines | Broad range of toxicity against numerous human cancerous cells[1] |
| Salvianolic Acid B | Antioxidant Activity | - | Potent antioxidant effects[2] |
| Anti-inflammatory Activity | - | Inhibition of inflammatory cytokine production[3] | |
| Anticancer Activity | Various Cancer Cell Lines | Fights cancer progression by prompting apoptosis and halting the cell cycle[1] |
Signaling Pathways and Mechanisms of Action
This compound and Salvianolic Acid exert their effects by modulating distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the known signaling cascades influenced by each compound.
This compound Signaling Pathway
References
Independent Validation of Deoxyneocryptotanshinone Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings for Deoxyneocryptotanshinone, a natural tanshinone, and its reported inhibitory effects on β-secretase (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B). As of the latest literature review, independent validation studies for the initial biological activities of this compound were not identified. Therefore, this document summarizes the initial findings and presents a comparison with established alternative inhibitors for which more extensive experimental data is available.
Executive Summary
This compound has been reported as a dual inhibitor of BACE1 and PTP1B, suggesting potential therapeutic applications in Alzheimer's disease and metabolic disorders, respectively. The initial findings indicate moderate inhibitory potency. This guide places these findings in the context of other well-characterized inhibitors to aid researchers in evaluating the potential of this compound for further investigation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against BACE1 and PTP1B, alongside a selection of alternative inhibitors.
Table 1: BACE1 Inhibitory Activity
| Compound | Type | IC50 (μM) | Reference |
| This compound | Natural Product | 11.53 | [1] |
| Verubecestat (MK-8931) | Small Molecule | 0.019 | [2] |
| Elenbecestat (E2609) | Small Molecule | 0.007 | [2] |
| Lanabecestat (AZD3293) | Small Molecule | 0.013 | [3] |
| Atabecestat (JNJ-54861911) | Small Molecule | 0.006 | [3] |
Table 2: PTP1B Inhibitory Activity
| Compound | Type | IC50 (μM) | Reference |
| This compound | Natural Product | 133.5 | [1] |
| Trodusquemine (MSI-1436) | Aminosterol | 0.6 (pre-incubation) | [4] |
| DPM-1001 | Small Molecule | 0.1 (pre-incubation) | [4] |
| KQ-791 | Small Molecule | ~0.18 | [5] |
| Compound 1a | Small Molecule | 4.46 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of findings. Below are generalized protocols for assessing BACE1 and PTP1B inhibitory activity.
BACE1 Inhibition Assay (FRET-Based)
This assay quantifies BACE1 activity by measuring the cleavage of a specific fluorescently labeled peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1-specific FRET substrate (e.g., derived from Amyloid Precursor Protein)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PTP1B Inhibition Assay
This colorimetric assay measures the dephosphorylation of a substrate by PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Microplate reader capable of absorbance detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
BACE1 in the Amyloidogenic Pathway
Caption: Role of BACE1 in the amyloidogenic pathway and its inhibition.
PTP1B in Insulin Signaling
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyneocryptotanshinone: A Meta-analysis of Its Therapeutic Potential in Neurodegenerative Disease and Cancer
For Immediate Release
Shanghai, China – November 10, 2025 – Deoxyneocryptotanshinone, a bioactive compound isolated from the root of Salvia miltiorrhiza, is emerging as a promising therapeutic agent with potential applications in both neurodegenerative diseases and cancer. A comprehensive meta-analysis of existing research reveals its potent inhibitory effects on key enzymatic targets and its ability to modulate critical cellular signaling pathways. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.
Key Therapeutic Targets and Efficacy
This compound has demonstrated significant inhibitory activity against two key enzymes implicated in major diseases: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Therapeutic Relevance |
| BACE1 | 11.53 μM[1] | Alzheimer's Disease |
| PTP1B | 133.5 μM[1] | Diabetes, Obesity, Cancer |
The inhibition of BACE1, a key enzyme in the production of amyloid-beta peptides, underscores the potential of this compound in the development of treatments for Alzheimer's disease.[1] Its activity against PTP1B, a negative regulator of insulin and leptin signaling pathways, suggests its utility in metabolic disorders and as a potential anti-cancer agent.
Signaling Pathways and Mechanism of Action
Research on compounds structurally related to this compound, such as Cryptotanshinone, has shed light on its potential mechanisms of action, particularly in cancer. These studies indicate an induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways, including the PI3K/Akt and STAT3 pathways. While direct evidence for this compound is still emerging, the activity of its analogs provides a strong rationale for its investigation in oncology.
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its inhibition can lead to apoptosis. The STAT3 pathway is another key player in cancer cell proliferation, survival, and angiogenesis.
Diagram 1: Postulated Inhibition of the PI3K/Akt Signaling Pathway by this compound
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Diagram 2: Postulated Inhibition of the STAT3 Signaling Pathway by this compound
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are outlined below.
BACE1 Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is a common method to determine BACE1 inhibitory activity.
Workflow Diagram: BACE1 FRET Assay
Caption: Workflow for a typical BACE1 FRET inhibition assay.
Protocol:
-
Reagents: Recombinant human BACE1, FRET substrate (e.g., a peptide with a fluorophore and a quencher), assay buffer (e.g., sodium acetate, pH 4.5), this compound.
-
Procedure:
-
Add assay buffer, this compound (at various concentrations), and BACE1 enzyme to a 96-well plate.
-
Initiate the reaction by adding the FRET substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
PTP1B Inhibition Assay
The inhibitory effect on PTP1B can be assessed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol:
-
Reagents: Recombinant human PTP1B, pNPP, assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT and EDTA), this compound.
-
Procedure:
-
Pre-incubate PTP1B with this compound (at various concentrations) in the assay buffer.
-
Add pNPP to start the reaction.
-
Incubate at 37°C.
-
Stop the reaction with a strong base (e.g., NaOH).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.
Future Directions
The existing data strongly support the continued investigation of this compound as a lead compound for the development of novel therapeutics. Further studies are warranted to:
-
Elucidate the precise molecular interactions with BACE1 and PTP1B.
-
Conduct in-depth investigations into its effects on the PI3K/Akt and STAT3 signaling pathways in various cancer cell lines.
-
Perform in vivo studies to evaluate its efficacy and safety in animal models of Alzheimer's disease and cancer.
This meta-analysis provides a solid foundation for future research and highlights the significant therapeutic potential of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Deoxyneocryptotanshinone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Deoxyneocryptotanshinone, a natural tanshinone compound. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified in the public domain. The following guidance is based on the general safety and disposal protocols for laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations.[1][2]
Immediate Safety and Logistical Information
This compound should be handled as a potentially hazardous substance. Proper waste management protocols must be followed to mitigate risks.
Summary of Key Disposal and Safety Protocols
| Parameter | Guideline | Citation |
| Waste Classification | The generator of the waste is responsible for determining if it is hazardous. | [2] |
| Container Requirements | Use closed, suitable, and clearly labeled containers for disposal. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1] |
| Environmental Precautions | Do not allow entry into soil, surface water, or drains. | [1] |
| Spill Response | Collect spillage in a suitable container, and thoroughly clean and ventilate the affected area. | [1] |
| Incompatible Materials | Store away from oxidizing agents. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Characterization of Waste: Determine if the this compound waste is mixed with other chemicals. This is crucial for accurate hazardous waste classification.
-
Selection of Waste Container: Choose a waste container that is compatible with this compound and any other constituents in the waste stream. The container must have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components. Include the date of accumulation.
-
Waste Accumulation:
-
Transfer the waste into the labeled container in a well-ventilated area, such as a fume hood.
-
Avoid generating dust if handling a solid form.
-
Keep the container securely closed when not actively adding waste.
-
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and segregated from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's EHS procedures to request a pickup by trained hazardous waste personnel.
-
Documentation: Complete all necessary waste disposal paperwork or online forms as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Deoxyneocryptotanshinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Deoxyneocryptotanshinone, a bioactive compound investigated for its therapeutic potential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn at all times. |
| Respiratory | Dust mask or respirator | Use a dust mask for handling small quantities of powder. In cases of potential aerosol generation or handling larger quantities, a respirator with an appropriate particulate filter is advised.[2] |
Operational Plan: From Receipt to Use
A structured workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its experimental use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation is Key:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound and solvents used for cleaning should be collected in a separate, labeled, sealed container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Consult Institutional Guidelines:
All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not pour chemical waste down the drain.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is crucial. The following diagram outlines the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
